molecular formula C15H14FNO3 B5677292 N-(3,4-dimethoxyphenyl)-2-fluorobenzamide

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide

カタログ番号: B5677292
分子量: 275.27 g/mol
InChIキー: FDVHMQWUNRNMFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-Dimethoxyphenyl)-2-fluorobenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and antimicrobial research. Compounds featuring the 3,4-dimethoxyphenyl moiety linked to a substituted benzamide core are frequently investigated as potential inhibitors of microbial efflux pumps, a key mechanism in combating multidrug resistance . Specifically, such structures are explored for their activity against a range of bacterial pathogens, including S. aureus and E. coli , as well as fungal species like C. albicans . The molecular design, incorporating a fluorinated aromatic ring, allows researchers to study structure-activity relationships (SAR) and optimize properties like binding affinity and pharmacokinetics . This compound is provided for research and further manufacturing applications, strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the product's Certificate of Analysis for specific data on purity, CAS number, and structural confirmation.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-19-13-8-7-10(9-14(13)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVHMQWUNRNMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide: Molecular Architecture, Conformational Dynamics, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Benzamides represent a privileged scaffold in modern medicinal chemistry, serving as core pharmacophores in kinase inhibitors, allosteric modulators, and targeted protein degraders (PROTACs). Among these, N-(3,4-dimethoxyphenyl)-2-fluorobenzamide (CAS: 459130-61-1) stands out as a highly specialized building block. The strategic placement of an ortho-fluorine atom on the benzoyl ring, coupled with a 3,4-dimethoxyphenyl moiety, imparts unique stereoelectronic properties to the molecule.

This whitepaper provides an in-depth analysis of the compound’s conformational landscape, crystallographic behavior, density functional theory (DFT) profile, and a self-validating synthetic protocol. By understanding the causality behind its structural constraints, researchers can better leverage this scaffold for structure-based drug design.

Conformational Dynamics & Structural Logic

The biological efficacy of benzamide derivatives is heavily dictated by their three-dimensional conformation in solution and within protein binding pockets. N-(3,4-dimethoxyphenyl)-2-fluorobenzamide utilizes two distinct structural features to pre-organize its geometry.

The Ortho-Fluorine Effect and Intramolecular Hydrogen Bonding (IMHB)

Fluorine is widely recognized not just for modulating lipophilicity and metabolic stability, but as a potent conformation-controlling element[1]. In the case of 2-fluorobenzamides, the highly electronegative fluorine atom engages in an intramolecular hydrogen bond (IMHB) with the adjacent amide proton (C-F···H-N)[1].

  • Causality in Drug Design: This IMHB effectively locks the amide bond into a semi-planar conformation. By pre-organizing the ligand into its bioactive geometry before it enters the target active site, the entropic penalty typically associated with ligand binding is drastically reduced, thereby increasing binding affinity[1]. Furthermore, the fluorine acts as an amphiphilic moiety—serving as an H-bond acceptor internally while presenting a hydrophobic surface externally[1].

Torsional Constraints of the 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl ring introduces specific torsional constraints to the N-aryl bond. The methoxy groups act as powerful electron-donating groups via resonance, increasing the electron density of the aromatic ring and enhancing its ability to participate in CH-π interactions[2].

  • Binding Implications: The steric bulk of the methoxy groups restricts the dihedral angle between the aromatic rings (typically maintaining it between 35° and 45°). This semi-planar "open" conformation is highly favorable for engaging both hydrophobic pockets and polar active sites simultaneously[2].

ConformationalControl A N-(3,4-dimethoxyphenyl) -2-fluorobenzamide B Ortho-Fluorine Substitution A->B C 3,4-Dimethoxy Substitution A->C D Intramolecular H-Bond (C-F···H-N) B->D E Torsional Constraint & CH-π Interactions C->E F Pre-organized Planar Conformation D->F E->F G Reduced Entropic Penalty on Binding F->G

Fig 1. Conformational control pathway driven by ortho-fluorine and dimethoxy substitutions.

Crystallographic Profiling and DFT Analysis

Suppression of Crystal Disorder

Standard non-fluorinated benzamides often suffer from severe crystallographic disorder due to a flat lattice energy landscape that permits multiple degenerate packing motifs. However, ortho-fluorine substitution actively suppresses this disorder[3]. X-ray diffraction (XRD) studies on related 2-fluorobenzamides reveal that the fluorine atom directs the crystal packing into a highly ordered "double tape motif"[3]. This architecture is stabilized by robust intermolecular N-H···O hydrogen bonds and offset π···π aromatic stacking, creating a dense and predictable solid-state form[3].

Density Functional Theory (DFT) Insights

To understand the intrinsic reactivity of the molecule, Density Functional Theory (DFT) calculations (typically at the B3LYP/6-311G(d,p) level) are employed to map the frontier molecular orbitals[4].

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the kinetic stability of the compound[4]. For fluorinated benzamides, this gap is typically around 4.5 to 5.2 eV, indicating high chemical stability suitable for oral drug formulation[4].

  • Electrostatic Potential (ESP): Hirshfeld surface analysis and ESP mapping highlight the carbonyl oxygen and methoxy oxygens as primary nucleophilic centers (red regions), while the amide proton remains the primary electrophilic center (blue region)[4].

Quantitative Data Summary
Physicochemical ParameterValue / CharacteristicAnalytical Method / Source
Molecular Formula C15H14FNO3Computational
Molecular Weight 275.28 g/mol Mass Spectrometry
C-F···H-N IMHB Distance ~2.1 - 2.3 ÅDFT / X-Ray Diffraction[1]
Amide-Aryl Dihedral Angle ~35° - 45°Crystallography[2]
HOMO-LUMO Energy Gap ~4.5 - 5.2 eVB3LYP/6-311G(d,p)[4]
Crystal Packing Motif Ordered Double TapePowder/Single XRD[3]

Self-Validating Synthetic Protocol

To ensure high purity and yield, the synthesis of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide must be executed with strict environmental controls. The following protocol is designed as a self-validating system : each step contains an inherent chemical checkpoint that confirms the success of the previous action.

Reagents Required
  • 3,4-dimethoxyaniline (1.0 equiv)

  • 2-fluorobenzoyl chloride (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated NaHCO3 (aq), 1M HCl (aq), Brine

Step-by-Step Methodology

Step 1: Amine Activation & Scavenger Setup

  • Dissolve 3,4-dimethoxyaniline in anhydrous DCM under an inert argon atmosphere.

  • Add DIPEA (1.5 equiv) to the solution.

  • Causality: The acylation reaction generates HCl gas as a byproduct. Without a non-nucleophilic base like DIPEA to scavenge this acid, the unreacted 3,4-dimethoxyaniline would protonate into an unreactive hydrochloride salt, capping the theoretical yield at 50%.

Step 2: Controlled Acylation

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add 2-fluorobenzoyl chloride dropwise over 15 minutes.

  • Causality: Acylation is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses the formation of diacylated side products.

Step 3: Reaction Monitoring (Self-Validation Checkpoint 1)

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

  • Validation: The starting aniline will stain heavily with ninhydrin or UV. The reaction is complete only when the baseline aniline spot completely disappears, replaced by a single, higher-Rf product spot.

Step 4: Aqueous Workup

  • Quench the reaction with saturated NaHCO3 (aq).

  • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO3, and brine.

  • Causality: The 1M HCl wash selectively protonates and removes any trace unreacted amine and DIPEA into the aqueous layer. The NaHCO3 wash hydrolyzes unreacted acid chloride into water-soluble 2-fluorobenzoic acid. This orthogonal washing strategy guarantees that the organic layer contains only the target neutral amide.

Step 5: Purification & Crystallization (Self-Validation Checkpoint 2)

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate under reduced pressure.

  • Recrystallize the crude solid from hot ethanol.

  • Validation: The ortho-fluorine atom drives highly ordered crystal packing[3]. Upon slow cooling, the product will precipitate as highly pure, distinct crystalline needles. If the product oils out, impurities are present, and the solid must be re-dissolved and cooled more slowly.

SynthesisWorkflow Step1 1. Reagent Prep Amine + DIPEA in DCM Step2 2. Acylation Add 2-fluorobenzoyl chloride Step1->Step2 0°C, Dropwise Step3 3. Reaction Monitoring TLC (Hexane:EtOAc) Step2->Step3 RT, 2-4 hrs Step4 4. Aqueous Workup Acid/Base Washes Step3->Step4 Complete Consumption Step5 5. Purification Recrystallization (EtOH) Step4->Step5 Organic Layer Evap Step6 Pure Product Yield >85% Step5->Step6 Slow Cooling

Fig 2. Step-by-step synthetic workflow and purification protocol for the target benzamide.

References

  • Conformational Analysis of N-Aryl Benzamide Scaffolds. Smolecule.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications.
  • Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. European Journal of Chemistry.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry (ACS).

Sources

N-Arylbenzamide Derivatives: A Comprehensive Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-arylbenzamide derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of this class of compounds, with a focus on their applications in oncology, inflammation, and infectious diseases. We will delve into the synthetic methodologies, mechanisms of action, key signaling pathways, and structure-activity relationships that underpin their therapeutic effects. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to facilitate the advancement of N-arylbenzamide-based therapeutics.

Introduction: The Versatility of the N-Arylbenzamide Scaffold

The N-arylbenzamide core, characterized by a benzamide linked to an aryl substituent on the nitrogen atom, offers a unique combination of structural rigidity and synthetic accessibility.[1] This modularity allows for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and biological targets.[1] The ease of synthesis, typically through the condensation of a benzoic acid derivative with an aniline derivative, further enhances its appeal as a starting point for drug discovery programs.[1] The diverse biological activities of N-arylbenzamide derivatives stem from their ability to interact with a wide array of cellular targets and modulate key signaling pathways.[1]

Anticancer Applications: Targeting the Machinery of Malignancy

A significant body of research has been dedicated to the development of N-arylbenzamide derivatives as potent anticancer agents.[1] These compounds have shown efficacy against a multitude of cancer cell lines through various mechanisms of action.[1]

Mechanism of Action: Disruption of Cellular Proliferation

Certain N-benzylbenzamide derivatives have demonstrated remarkable antiproliferative activities by inhibiting tubulin polymerization.[2] By binding to the colchicine binding site of tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[1][2] Compound 20b , a novel N-benzylbenzamide derivative, has exhibited potent antiproliferative activities with IC50 values in the nanomolar range against several cancer cell lines.[2]

Inhibition of Tubulin Polymerization by N-Benzylbenzamide Derivative 20b

N-benzylbenzamide_derivative_20b N-benzylbenzamide derivative 20b Colchicine_binding_site Colchicine Binding Site N-benzylbenzamide_derivative_20b->Colchicine_binding_site Binds to Microtubule_formation Microtubule Formation N-benzylbenzamide_derivative_20b->Microtubule_formation Inhibits Tubulin Tubulin Tubulin->Microtubule_formation Colchicine_binding_site->Tubulin Cell_cycle_arrest Cell Cycle Arrest Microtubule_formation->Cell_cycle_arrest Disruption leads to Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Mechanism of N-benzylbenzamide derivative 20b as a tubulin polymerization inhibitor.

N-phenylbenzamide derivatives, particularly those with a 2-amino substitution, are potent inhibitors of Histone Deacetylases (HDACs).[3] HDACs are crucial enzymes in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[3][4] By inhibiting HDACs, these benzamide derivatives restore normal acetylation patterns, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[3] The general structure of these inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the enzyme surface.[3] Notably, some derivatives exhibit selectivity for Class I HDACs (HDAC1, 2, and 3).[3][5]

HDAC Inhibition by N-(2-aminophenyl)benzamide Derivatives

N_arylbenzamide N-(2-aminophenyl)benzamide Derivative HDAC Histone Deacetylase (HDAC) N_arylbenzamide->HDAC Inhibits Histone_acetylation Histone Acetylation HDAC->Histone_acetylation Deacetylates Histones Chromatin_relaxation Chromatin Relaxation Histone_acetylation->Chromatin_relaxation Gene_transcription Tumor Suppressor Gene Transcription Chromatin_relaxation->Gene_transcription Cell_cycle_arrest Cell Cycle Arrest Gene_transcription->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: N-(2-aminophenyl)benzamide derivatives inhibit HDAC, leading to apoptosis.

N-aryl-2-(phenylamino)benzamide derivatives have emerged as promising dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I), both of which are key targets in oncology.[6] This dual inhibition presents a multifaceted approach to cancer therapy by simultaneously addressing inflammation and DNA replication.[6]

Quantitative Data: Anticancer Activity
Compound IDTargetCancer Cell LineIC50 (µM)Reference
20b Tubulin PolymerizationVarious0.012 - 0.027[2]
13f STAT3 Dimerization-12.8 ± 0.5[7]
13g STAT3 Dimerization-15 ± 4.4[7]
MS-275 (Entinostat) HDAC-2 - 50[8]
7j HDAC1, HDAC2, HDAC3MCF-7, T47D0.83, 1.4[9]
10f Smoothened AntagonistDaoyPotent Inhibition[10]
Experimental Protocol: In Vitro Anti-Proliferative Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the anti-proliferative activity of N-arylbenzamide derivatives against cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N-arylbenzamide derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay Workflow

Start Start Cell_Seeding Seed Cancer Cells (96-well plate) Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Add N-arylbenzamide Derivatives Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Formazan_Solubilization Dissolve Formazan (DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkBa_Phosphorylation IκBα Phosphorylation & Degradation IKK_Complex->IkBa_Phosphorylation NFkB_Translocation NF-κB Nuclear Translocation IkBa_Phosphorylation->NFkB_Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_Translocation->Proinflammatory_Genes N_arylbenzamide N-arylbenzamide Derivative N_arylbenzamide->IKK_Complex Inhibits

Caption: N-arylbenzamide derivatives can inhibit the NF-κB signaling pathway.

Quantitative Data: Anti-inflammatory Activity
Compound IDAssayActivityReference
1e Carrageenan-induced paw edema61.45% inhibition[11]
1h Carrageenan-induced paw edema51.76% inhibition[11]
1e PGE2 Inhibition68.32 pg/mL[11]
1h PGE2 Inhibition54.15 pg/mL[11]
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol describes a common in vivo model for assessing the anti-inflammatory properties of N-arylbenzamide derivatives. [1] Methodology:

  • Animal Acclimatization: Acclimatize mice or rats to laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Administer the N-arylbenzamide derivatives, a reference drug (e.g., indomethacin), or a vehicle control to different groups of animals via oral or intraperitoneal injection. [1]3. Edema Induction: One hour after compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal. [1]4. Paw Volume Measurement: Measure the paw volume at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer. [1]5. Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group. [1]

Antimicrobial Activity: Combating Microbial Threats

N-arylbenzamide derivatives have shown considerable promise as antimicrobial agents, with activity against a range of bacteria, including drug-resistant strains. [1][12][13]

Mechanism of Action: Diverse Antimicrobial Strategies

The antimicrobial activity of N-arylbenzamide derivatives is attributed to various mechanisms. Some derivatives exhibit bactericidal effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). [13]The proposed mechanism for some of these compounds involves the inhibition of bacterial oligopeptidase B. [13]Other derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. [12]

Quantitative Data: Antimicrobial Activity
Compound IDOrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
5a B. subtilis6.2525[12]
5a E. coli3.1231[12]
6b B. subtilis-24[12]
6c E. coli3.1224[12]
Various MRSA, VRE, VISA0.5 - 8-[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol details the standardized broth microdilution method for determining the MIC of N-arylbenzamide derivatives against microbial strains. [14] Methodology:

  • Preparation of Dilutions: Serially dilute the N-arylbenzamide derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (0.5 McFarland standard) and dilute it to the final concentration.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. [1]

Other Therapeutic Applications

Beyond the major areas of oncology, inflammation, and infectious diseases, N-arylbenzamide derivatives have been explored for a variety of other biological activities, including:

  • Antischistosomal Activity: Structure-activity relationship studies have identified compounds with potent in vitro and in vivo antischistosomal properties. [1]* Neuroprotective Activity: Certain derivatives have been investigated as inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a potential target for Parkinson's disease. [1][15]

Conclusion and Future Perspectives

N-arylbenzamide derivatives have firmly established themselves as a privileged scaffold in medicinal chemistry. [1]The ease of their synthesis and the ability to systematically modify their structure to modulate biological activity make them an attractive starting point for drug discovery. [1]Future research will likely focus on the rational design of next-generation N-arylbenzamide-based drugs, aided by computational modeling and structural biology. [1]Furthermore, the optimization of their pharmacokinetic and pharmacodynamic properties will be critical for translating their promising in vitro and in vivo activities into clinically successful therapies. [1]The continued investigation of this versatile class of compounds holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders. [1]

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). (URL: [Link])

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC. (2025). (URL: [Link])

  • Development of new N-Arylbenzamides as STAT3 Dimerization Inhibitors - PMC. (URL: [Link])

  • Derivatives of aryl-4-guanidinomethylbenzoate and N-aryl-4-guanidinomethylbenzamide as new antibacterial agents: synthesis and bioactivity - PubMed. (2008). (URL: [Link])

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed. (2021). (URL: [Link])

  • Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed. (2017). (URL: [Link])

  • Design and Synthesis of Novel N ‐(2‐aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study | Request PDF - ResearchGate. (URL: [Link])

  • Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC. (URL: [Link])

  • Substituted 2-hydroxy-N-(arylalkyl)benzamide sensitizes cancer cells to metabolic stress by disrupting actin cytoskeleton and inhibiting autophagic flux - PubMed. (2016). (URL: [Link])

  • Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. (URL: [Link])

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed. (2014). (URL: [Link])

  • Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. (URL: [Link])

  • Development of new N-arylbenzamides as STAT3 dimerization inhibitors - RSC Publishing. (URL: [Link])

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC. (2024). (URL: [Link])

  • New 5-Aryl-Substituted 2-Aminobenzamide-Type HDAC Inhibitors with a Diketopiperazine Group and Their Ameliorating Effects on Ischemia-Induced Neuronal Cell Death - PMC. (2018). (URL: [Link])

  • Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. (2005). (URL: [Link])

  • (PDF) SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES - ResearchGate. (2020). (URL: [Link])

  • Therapeutic applications of apigenin and its derivatives: micro and nano aspects. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - MDPI. (2017). (URL: [Link])

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - Pontificia Universidad Católica del Perú. (2023). (URL: [Link])

  • Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity | DDDT. (2013). (URL: [Link])

  • (PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - ResearchGate. (2019). (URL: [Link])

  • Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - Semantic Scholar. (2023). (URL: [Link])

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026). (URL: [Link])

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

Sources

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide safety and handling guidelines

Author: BenchChem Technical Support Team. Date: March 2026

Title: N-(3,4-dimethoxyphenyl)-2-fluorobenzamide: A Technical Whitepaper on Safety, Handling, and Experimental Integration

Abstract

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide is a highly specialized synthetic small molecule utilized primarily in drug discovery and pharmacological screening. Featuring an electron-rich dimethoxyphenyl ring coupled to a lipophilic 2-fluorobenzamide core, this compound is frequently investigated for its potential as a phosphodiesterase (PDE) inhibitor and an S-phase cell cycle arrest agent[1][2]. This whitepaper provides a rigorous framework for the safe handling, physicochemical profiling, and experimental application of this compound, ensuring high scientific integrity and laboratory safety.

Physicochemical Profiling & Handling Causality

Understanding the physicochemical properties of a compound is the first step in designing a self-validating handling protocol. The structural features of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide directly dictate its behavior in biological assays and its risk profile during handling[3].

Table 1: Predicted Physicochemical Properties and Handling Implications

PropertyValueCausality / Handling Implication
Molecular Weight 275.28 g/mol Low molecular weight solid; easily aerosolized as a fine powder. Requires handling in a ventilated enclosure[4].
LogP (Partition Coefficient) ~2.62[3]Moderately lipophilic. Insoluble in aqueous buffers; requires an aprotic organic solvent (e.g., DMSO) for primary dissolution.
Topological Polar Surface Area (TPSA) 37.89 Ų[3]Excellent membrane permeability. Increases the risk of rapid dermal absorption if dissolved in a carrier solvent.
H-Bond Donors / Acceptors 1 / 4[3]Capable of specific target binding. Stable under standard ambient humidity but susceptible to extreme pH.

Toxicological Assessment & Safety Standards

As a fluorinated benzamide derivative, this compound presents specific occupational hazards that must be mitigated through engineered controls and personal protective equipment (PPE)[5].

  • Acute Toxicity & Irritation: Based on structural analogs, the compound is classified under the as causing skin irritation (Category 2) and serious eye irritation (Category 2A)[4][5]. The dimethoxyphenyl moiety can undergo oxidative metabolism by hepatic cytochrome P450 enzymes, potentially forming reactive intermediates[6].

  • Thermal Degradation: In the event of extreme thermal stress or laboratory fire, the fluorobenzamide core decomposes to release highly toxic gaseous hydrogen fluoride (HF), alongside nitrogen oxides (NOx) and carbon monoxide (CO)[7][8]. Firefighting protocols must mandate the use of a self-contained breathing apparatus (SCBA)[9].

  • Carrier Solvent Risks: When dissolved in Dimethyl Sulfoxide (DMSO), the dermal permeability of the compound increases exponentially. Standard nitrile gloves offer limited breakthrough times for DMSO; therefore, handling stock solutions requires double-gloving or the use of butyl rubber gloves to prevent transdermal toxicity[5].

Experimental Methodology: Preparation of High-Throughput Screening (HTS) Stock Solutions

To maintain experimental reproducibility and operator safety, the following step-by-step methodology establishes a self-validating system for compound preparation.

Step 1: Gravimetric Transfer

  • Action: Weigh the solid compound using an analytical balance housed within a Class II Type B2 biological safety cabinet or a dedicated powder fume hood[10].

  • Causality: The low molecular weight of the powder makes it prone to aerosolization. Local exhaust ventilation prevents the inhalation of micro-particles, which can cause respiratory tract irritation (Category 3)[4][11].

Step 2: Primary Dissolution

  • Action: Reconstitute the solid in anhydrous DMSO to achieve a standardized 10 mM stock concentration. Vortex vigorously for 30 seconds until optically clear.

  • Causality: The LogP of 2.62 dictates that the crystal lattice will not efficiently solvate in water. Anhydrous DMSO prevents premature precipitation and hydrolysis[3].

Step 3: Aliquotting and Storage

  • Action: Dispense the 10 mM stock into amber glass vials. Flush the headspace with inert argon gas, seal tightly, and store at -20°C.

  • Causality: The electron-rich 3,4-dimethoxyphenyl ring is susceptible to photo-oxidation. Amber glass blocks UV degradation, while argon displaces oxygen and atmospheric moisture, preserving the structural integrity of the compound[10].

Step 4: Aqueous Serial Dilution

  • Action: Immediately prior to the in vitro assay, perform serial dilutions in the target assay buffer (e.g., HEPES, pH 7.4). Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v).

  • Causality: DMSO concentrations exceeding 1% can denature target proteins or induce cytotoxicity in cell-based assays, confounding the pharmacological readout and invalidating the experiment.

Workflow Visualization

The following diagram illustrates the logical progression of compound handling, emphasizing the transition from a hazardous solid to a controlled assay environment.

G N1 1. Solid Compound N-(3,4-dimethoxyphenyl)-2-fluorobenzamide N2 2. Gravimetric Transfer (Class II Biosafety Cabinet) N1->N2 N3 3. Primary Dissolution (Anhydrous DMSO, 10 mM) N2->N3 N4 4. Serial Dilution (Aqueous Buffer, <1% DMSO) N3->N4 N6 6. Hazardous Waste (Incineration Protocol) N3->N6 Excess Stock N5 5. In Vitro Assay (Receptor/Enzyme Screening) N4->N5 N5->N6

Workflow for the safe handling and assay preparation of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide.

Emergency Response and Decontamination

A self-validating safety system must account for protocol deviations, such as accidental spills.

  • Solid Spills: Do not dry sweep. Cover the spill with damp absorbent paper to suppress dust formation, then transfer to a sealed hazardous waste container[4][12].

  • Solution Spills: Absorb with universal binders (e.g., diatomaceous earth). Decontaminate the surface by scrubbing with a 70% ethanol solution, followed by soap and water, to ensure complete removal of the highly lipophilic residue[4].

References

  • Title: N-(2-acetyl-3,4-dimethoxyphenyl)-2-fluorobenzamide - Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Hazard Communication Standard Source: Occupational Safety and Health Administration (OSHA), United States Department of Labor URL: [Link]

Sources

Methodological & Application

Authored by: Senior Application Scientist, Chemical Synthesis Division

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide

Abstract

This application note provides a comprehensive and technically detailed protocol for the synthesis of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science. The described methodology centers on the robust and widely applicable Schotten-Baumann reaction, an efficient method for amide bond formation.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, offers a meticulously detailed step-by-step experimental protocol, and provides guidance on purification and characterization. The content is structured to empower researchers, scientists, and drug development professionals with the expertise to replicate and adapt this synthesis for their specific research needs.

Introduction and Significance

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide is a molecule of interest that combines three key structural motifs: a central amide linkage, a 3,4-dimethoxyphenyl group, and a 2-fluorophenyl ring. The amide bond is a cornerstone of peptide and protein chemistry and is a prevalent feature in a vast number of pharmaceuticals.[4] The 3,4-dimethoxyphenyl moiety is present in numerous biologically active natural products and synthetic compounds.[5] Furthermore, the incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[6]

The synthesis protocol detailed herein utilizes the acylation of 3,4-dimethoxyaniline with 2-fluorobenzoyl chloride. This approach is a classic example of the Schotten-Baumann reaction, valued for its reliability, high yields, and operational simplicity.[1][7]

Reaction Scheme and Mechanistic Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3,4-dimethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group to form the stable amide bond.[2][8][9]

Reaction:

  • 3,4-Dimethoxyaniline + 2-Fluorobenzoyl Chloride --(Pyridine, DCM)--> N-(3,4-dimethoxyphenyl)-2-fluorobenzamide + Pyridinium Hydrochloride

A base, such as pyridine, is essential for the reaction's success. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct that is formed.[9][10] This is critical because if left unneutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8][9] Pyridine can also act as a nucleophilic catalyst by first reacting with the acyl chloride to form a highly reactive acylpyridinium ion intermediate, which is then more readily attacked by the amine.[11][12][13]

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intermediate Collapse cluster_2 Step 3: Deprotonation by Base Amine 3,4-Dimethoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attacks Carbonyl Carbon AcylChloride 2-Fluorobenzoyl Chloride (Electrophile) AcylChloride->Intermediate ProtonatedAmide Protonated Amide Intermediate->ProtonatedAmide Re-forms C=O bond Chloride Cl⁻ (Leaving Group) Intermediate->Chloride Expels Chloride FinalProduct N-(3,4-dimethoxyphenyl)- 2-fluorobenzamide ProtonatedAmide->FinalProduct Salt Pyridinium Hydrochloride (Byproduct) ProtonatedAmide->Salt Abstracts Proton Pyridine Pyridine (Base) Pyridine->Salt

Caption: Nucleophilic acyl substitution mechanism for the amide synthesis.

Detailed Experimental Protocol

This protocol is designed for the synthesis of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide on a 10 mmol scale. Adjustments may be necessary for different scales.

Materials and Equipment
  • Reactants and Reagents:

    • 3,4-Dimethoxyaniline (C₈H₁₁NO₂, MW: 153.18 g/mol )

    • 2-Fluorobenzoyl chloride (C₇H₄ClFO, MW: 158.56 g/mol )

    • Pyridine (C₅H₅N, MW: 79.10 g/mol ), anhydrous

    • Dichloromethane (CH₂Cl₂, DCM), anhydrous

    • Hydrochloric acid (HCl), 1 M aqueous solution

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Sodium chloride (NaCl), saturated aqueous solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Ethanol (for recrystallization)

    • Deionized water (for recrystallization)

  • Equipment:

    • 250 mL Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Büchner funnel and filter flask

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates (silica gel)

Quantitative Data Summary
ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount
3,4-Dimethoxyaniline153.1810.01.01.53 g
2-Fluorobenzoyl chloride158.5610.51.051.66 g (1.2 mL)
Pyridine79.1012.01.20.95 g (0.97 mL)
Dichloromethane (DCM)---50 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxyaniline (1.53 g, 10.0 mmol). Dissolve the amine in anhydrous dichloromethane (50 mL).

  • Addition of Base: Add anhydrous pyridine (0.97 mL, 12.0 mmol) to the solution. Stir the mixture at room temperature for 5 minutes.

  • Cooling: Place the reaction flask in an ice bath and allow the solution to cool to 0-5 °C. This is crucial to moderate the exothermic nature of the acylation reaction and minimize potential side reactions.

  • Addition of Acyl Chloride: Transfer 2-fluorobenzoyl chloride (1.2 mL, 10.5 mmol) to a dropping funnel. Add the acyl chloride dropwise to the cold, stirring amine solution over a period of 15-20 minutes. A precipitate (pyridinium hydrochloride) will likely form during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is complete when the starting amine spot is no longer visible.

Work-up and Isolation
  • Quenching and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove excess pyridine).

    • 50 mL of saturated NaHCO₃ solution (to remove any remaining acidic impurities).

    • 50 mL of brine (to remove residual water).

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white or pale-yellow solid.

Purification by Recrystallization

Recrystallization is often the method of choice for purifying solid amides.[14]

  • Solvent Selection: A common and effective solvent system for this type of compound is ethanol and water.[15][16] The product should be highly soluble in hot ethanol and poorly soluble in cold water.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.[15]

    • Slowly add hot deionized water dropwise until the solution becomes faintly cloudy (the saturation point).

    • If too much water is added, clarify the solution by adding a few more drops of hot ethanol.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Dry the crystals in a vacuum oven to obtain the final product, N-(3,4-dimethoxyphenyl)-2-fluorobenzamide.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from initial reaction setup to final product analysis.

Synthesis_Workflow cluster_reaction 1. Reaction cluster_workup 2. Work-up cluster_purification 3. Purification & Analysis reactants Dissolve 3,4-Dimethoxyaniline and Pyridine in DCM cooling Cool to 0-5 °C in Ice Bath reactants->cooling addition Add 2-Fluorobenzoyl Chloride Dropwise cooling->addition stirring Stir at Room Temperature (2-4 hours) addition->stirring wash_hcl Wash with 1 M HCl stirring->wash_hcl Crude Mixture wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (Na₂SO₄) wash_brine->dry evap Evaporate Solvent (Rotovap) dry->evap recrystallize Recrystallize from Ethanol/Water evap->recrystallize Crude Solid filter_dry Filter and Dry Crystals recrystallize->filter_dry characterize Characterize Product (NMR, MS, MP) filter_dry->characterize end end characterize->end Pure Product

Caption: Workflow diagram for the synthesis of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide.

Conclusion

The synthesis of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide is effectively achieved through the Schotten-Baumann acylation of 3,4-dimethoxyaniline with 2-fluorobenzoyl chloride. The protocol presented here is robust, high-yielding, and employs standard laboratory techniques and reagents. The detailed explanations for each step, from the mechanistic rationale to the purification strategy, provide the necessary scientific grounding for researchers to confidently undertake this synthesis. This application note serves as a practical guide for the preparation of this and structurally analogous benzamides, facilitating further research in drug discovery and materials science.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Filo. (2025, December 18). Mechanism of schotten boumann reaction with step by step. Retrieved from [Link]

  • askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines. Retrieved from [Link]

  • Filo. (2025, December 18). Mechanism of Schotten-Baumann Reaction (Step by Step).
  • Vedantu. (2026, February 17). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

  • Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • MDPI. (2023, September 1). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

Sources

1H NMR characterization of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity 1 H NMR Characterization of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide

Executive Summary

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide is a highly functionalized scaffold representative of modern pharmaceutical intermediates. The structural elucidation of this molecule via 1 H Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge. The presence of a 19 F nucleus (spin ½, 100% natural abundance) introduces severe spectral complexity due to heteronuclear spin-spin coupling, often resulting in overlapping and highly convoluted multiplet architectures[1].

This application note provides an authoritative, self-validating framework for the structural characterization of this molecule. It details the mechanistic causality behind the observed chemical shifts, outlines a strictly standardized sample preparation protocol to ensure magnetic field homogeneity, and provides advanced spectral deconvolution strategies.

Structural & Mechanistic Insights

To accurately interpret the 1 H NMR spectrum of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide, one must deconstruct the molecule into its isolated spin systems. The central amide bond (-NH-CO-) acts as a scalar coupling insulator. Because there are no detectable scalar couplings across the inter-ring spins, the spectrum can be construed as an overlap of two independent aromatic systems[1].

The 3,4-Dimethoxyphenyl Ring (Aniline Moiety)

The aniline-derived ring constitutes an AMX spin system (H-2, H-5, H-6). The two methoxy groups (-OCH 3​ ) are strongly electron-donating via resonance. This localized electron density shields the ortho and para protons, pushing their resonance frequencies upfield.

  • H-5 (ortho to the 4-methoxy group) is typically the most shielded, appearing as a doublet ( 3JHH​≈8.5 Hz).

  • H-2 (isolated between the NH and 3-methoxy group) appears as a fine doublet due to meta-coupling ( 4JHH​≈2.5 Hz).

  • H-6 appears as a doublet of doublets (dd) due to simultaneous ortho and meta couplings.

The 2-Fluorobenzoyl Ring (Acid Moiety)

The benzoyl ring presents a highly complex ABCD spin system that is further perturbed by the 19 F nucleus. The magnitude of the heteronuclear 1 H- 19 F J-coupling is strictly dependent on bond distance and dihedral geometry[2]:

  • Ortho-coupling ( 3JHF​ ) : Very large, typically 8–10 Hz. This heavily splits H-3, often transforming a standard doublet into a complex doublet of doublets of doublets (ddd).

  • Meta-coupling ( 4JHF​ ) : Moderate, typically 4–6 Hz, affecting H-4 and H-6.

  • Para-coupling ( 5JHF​ ) : Small, typically 1–2 Hz, affecting H-5.

SpinSystems Molecule N-(3,4-dimethoxyphenyl) -2-fluorobenzamide RingA 3,4-Dimethoxyphenyl Ring (Aniline Moiety) Molecule->RingA Isolated Spin System A RingB 2-Fluorobenzoyl Ring (Acid Moiety) Molecule->RingB Isolated Spin System B Amide Amide Linkage (-NH-CO-) Molecule->Amide Rotational Dynamics H2A H-2, H-5, H-6 (AMX System) RingA->H2A OMe 3,4-di-OCH3 (Singlets, ~3.8 ppm) RingA->OMe H3B H-3, H-4, H-5, H-6 (Complex ABCD/F System) RingB->H3B CouplingF 1H-19F J-Coupling (ortho ~9Hz, meta ~5Hz) RingB->CouplingF

Caption: Logical mapping of isolated spin systems and heteronuclear coupling pathways in the target molecule.

Standardized Protocol: High-Fidelity NMR Sample Preparation

To achieve the resolution required to measure fine meta-couplings ( 4JHH​<3 Hz) and complex heteronuclear splittings, sample preparation must adhere strictly to established spectrometer tolerances[3].

Step-by-Step Methodology:

  • Solvent Selection & Concentration : Dissolve 5–15 mg of the compound in a deuterated solvent to achieve an optimal concentration of 50–150 mM. CDCl 3​ is standard, but DMSO- d6​ may be used if the compound exhibits poor solubility. Note: DMSO- d6​ will shift the amide -NH- proton significantly downfield (from ~8.3 ppm to >10.0 ppm) due to strong intermolecular hydrogen bonding.

  • Filtration : Filter the solution through a glass wool plug or a 0.2 µm PTFE syringe filter directly into the NMR tube. Causality: Suspended particulates distort the localized magnetic field ( B0​ ), leading to broad, unresolvable peaks.

  • Volume Standardization : Dispense exactly 600 µL of the filtered solution into a high-quality 5 mm NMR tube. This guarantees a solvent column height of exactly 5.0 to 6.0 cm.

  • Depth Gauge Alignment (Critical) : Insert the tube into the turbine/spinner. Place the assembly into the depth gauge and gently push the tube down until it touches the white base. The bottom of the tube must sit exactly 2.0 cm below the center of the spinner[3]. Causality: Failure to set the depth correctly will position the sample outside the active volume of the radiofrequency (RF) coils, making shimming impossible and risking catastrophic physical damage to the probe head[3].

  • Acquisition : Insert the sample via the air lift. Execute automated tuning and matching (ATM), lock onto the deuterium signal, and run a gradient shim (TopShim) prior to acquiring the 1D 1 H spectrum.

NMRWorkflow Start Sample Preparation (5-150 mM in CDCl3/DMSO-d6) Filter Filtration & Transfer (600 µL into 5mm NMR tube) Start->Filter Depth Depth Gauge Alignment (Set to 2.0 cm from base) Filter->Depth Insert Insert into Spectrometer (Air lift / Sample Changer) Depth->Insert LockShim Lock, Tune, Match & Shim (TopShim / Auto-lock) Insert->LockShim Acquire Data Acquisition (1H, 19F-decoupled 1H, COSY) LockShim->Acquire

Caption: Standardized high-fidelity NMR sample preparation and acquisition workflow.

Quantitative Data Presentation

The following table summarizes the expected quantitative 1 H NMR assignments for N-(3,4-dimethoxyphenyl)-2-fluorobenzamide in CDCl 3​ at 400 MHz[4].

Proton AssignmentChemical Shift ( δ , ppm)IntegrationMultiplicityCoupling Constants ( J , Hz)
Amide -NH- ~8.301HBroad singlet (br s)N/A (Quadrupolar broadening)
H-6 (Benzoyl) ~8.151Htd or ddd 3JHH​≈8.0 , 4JHF​≈6.0
H-4 (Benzoyl) ~7.501Hdddd / mComplex multiplet
H-2 (Aniline) ~7.451Hd 4JHH​≈2.5
H-5 (Benzoyl) ~7.301Htd 3JHH​≈8.0 , 5JHF​≈1.5
H-3 (Benzoyl) ~7.151Hddd 3JHF​≈9.5 , 3JHH​≈8.0
H-6 (Aniline) ~7.001Hdd 3JHH​≈8.5 , 4JHH​≈2.5
H-5 (Aniline) ~6.851Hd 3JHH​≈8.5
4-OCH 3​ ~3.903HsN/A
3-OCH 3​ ~3.853HsN/A

Advanced Spectral Deconvolution Techniques

Because the 1 H- 19 F couplings heavily convolute the 2-fluorobenzoyl signals, distinguishing homonuclear ( 1 H- 1 H) from heteronuclear ( 1 H- 19 F) splittings can be challenging. To resolve this, the following advanced acquisition strategies are recommended:

  • 1 H{ 19 F} Decoupling : By applying a continuous-wave decoupling pulse at the 19 F resonance frequency (approx. -119 ppm) during 1 H acquisition, all JHF​ couplings are collapsed. The complex ddd and td signals of the benzoyl ring will simplify into a standard ABCD proton spin system, allowing for direct extraction of JHH​ values[2].

  • PSYCHE (Pure Shift Yielded by CHirp Excitation) : If a 1 H{ 19 F} probe is unavailable, pure shift NMR techniques like PSYCHE can be utilized. This pulse sequence suppresses all homonuclear 1 H- 1 H couplings, leaving only the heteronuclear 1 H- 19 F couplings visible as clean doublets, allowing for precise measurement of JHF​ [2].

  • Spin System Filtering : Employing multiple-quantum-single-quantum correlation methodology allows the user to filter and separate the overlapping spectra of the two independent phenyl rings, reducing spectral complexity by a factor of 4[1].

References

  • SOP for Bruker NMR spectrometer - Pharmaceutical Information M-Pharmainfo. URL: [Link]

  • Simplifying the complex 1H NMR spectra of fluorine-substituted benzamides by spin system filtering and spin-state selection: multiple-quantum-single-quantum correlation PubMed (National Institutes of Health). URL:[Link]

  • PSYCHE to Evaluate 1H-19F Coupling Constants University of Ottawa NMR Facility Blog. URL:[Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the analysis of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide, a small molecule of interest in pharmaceutical research and development. We detail a robust method employing Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution tandem mass spectrometry (HRMS/MS). The protocol covers sample preparation, optimized LC separation, and mass spectrometric conditions for accurate mass measurement and structural elucidation via collision-induced dissociation (CID). This application note is designed for researchers, analytical scientists, and drug development professionals seeking a reliable and validated method for the characterization of benzamide-class compounds.

Introduction and Scientific Rationale

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide belongs to the benzamide class of compounds, a scaffold frequently utilized in medicinal chemistry due to its versatile biological activities. Accurate identification and structural confirmation of such molecules are paramount during the drug discovery and development process.[1] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) offers unparalleled sensitivity and selectivity, making it the cornerstone technique for analyzing small molecules in complex matrices and for definitive structural verification.[1][2]

The core of this method relies on Electrospray Ionization (ESI), a 'soft' ionization technique that minimizes in-source fragmentation, allowing for the reliable detection of the protonated molecular ion, [M+H]⁺.[3] Subsequent tandem mass spectrometry (MS/MS) through Collision-Induced Dissociation (CID) provides characteristic fragment ions, creating a structural fingerprint of the molecule. This application note explains the causality behind our methodological choices, from the selection of mobile phase additives to the interpretation of fragmentation patterns, ensuring a scientifically sound and reproducible workflow.

Analyte Profile:

  • Compound: N-(3,4-dimethoxyphenyl)-2-fluorobenzamide

  • Molecular Formula: C₁₅H₁₄FNO₃

  • Average Molecular Weight: 275.28 g/mol

  • Monoisotopic Exact Mass: 275.0958 u

  • Protonated [M+H]⁺ Exact Mass: 276.1036 u

Experimental Workflow and Causality

The analytical process is a multi-stage workflow designed to ensure maximum data quality and confidence in the results. Each stage is optimized to be compatible with the subsequent step, from sample solubilization to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation p1 Weighing & Dissolution (1 mg/mL Stock in Methanol) p2 Serial Dilution (Working Solution: 1 µg/mL) p1->p2 p3 Filtration (0.22 µm PTFE filter) p2->p3 a1 UHPLC Separation (C18 Reversed-Phase) p3->a1 a2 ESI Ionization (+) (Protonated Ion Generation) a1->a2 a3 Full Scan MS (MS1) (Accurate Mass of [M+H]⁺) a2->a3 a4 Precursor Ion Isolation (m/z 276.1036) a3->a4 a5 CID Fragmentation (Generation of Product Ions) a4->a5 a6 Product Ion Scan (MS2) (Structural Fingerprinting) a5->a6 d1 Mass Accuracy Calculation a6->d1 d2 Fragmentation Pathway Analysis d1->d2 d3 Structural Confirmation d2->d3

Caption: Overall experimental workflow.

Materials and Reagents
  • Analyte: N-(3,4-dimethoxyphenyl)-2-fluorobenzamide standard (≥98% purity)

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water (e.g., Optima™ LC/MS Grade)

  • Additive: Formic Acid (≥99%, LC-MS grade)

  • Equipment:

    • Analytical balance (4-decimal place)

    • Volumetric flasks and pipettes

    • Vortex mixer

    • Syringe filters (0.22 µm, PTFE)

    • Autosampler vials (2 mL, with septa)[4]

    • UHPLC System (e.g., Thermo Scientific™ Vanquish™)

    • High-Resolution Mass Spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™)

Detailed Experimental Protocols

These protocols are designed to be self-validating by including steps for creating blanks and ensuring system suitability before sample analysis.

Protocol 1: Sample and Standard Preparation

The objective here is to prepare a clean, particle-free sample at a concentration suitable for high-sensitivity ESI-MS, typically in the low µg/mL to ng/mL range.[4] Using a volatile organic solvent like methanol ensures compatibility with the reversed-phase mobile phase and efficient ionization.[4]

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide standard.

    • Transfer to a 1.0 mL volumetric flask.

    • Dissolve and bring to volume with LC-MS grade methanol. Vortex for 30 seconds to ensure complete dissolution. This stock is stable for several weeks when stored at 2-8°C.

  • Working Solution (1 µg/mL):

    • Perform a serial dilution. Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to volume using a solution of 50:50 Acetonitrile:Water with 0.1% formic acid. This solvent composition mirrors the mobile phase during elution, which improves peak shape.

  • Final Sample Preparation:

    • Filter the 1 µg/mL working solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial. Filtering is a critical step to remove any particulates that could clog the delicate fluidics of the UHPLC system.[2]

    • Prepare a "blank" sample using only the dilution solvent (50:50 Acetonitrile:Water with 0.1% formic acid) to be run before and after the analyte to check for carryover.[4]

Protocol 2: UHPLC-HRMS/MS Analysis

The chromatographic method is designed to retain and separate the analyte from potential impurities, while the mass spectrometer parameters are set for high-resolution, accurate-mass detection. A C18 column is chosen as it is the standard for reversed-phase separation of moderately non-polar small molecules.[5] The addition of formic acid to the mobile phase is crucial; it acidifies the solution, promoting the protonation of the analyte's amide nitrogen or carbonyl oxygen, which is essential for efficient positive-mode ESI.[5][6]

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 7 min; Hold at 95% B for 2 min; Re-equilibrate at 5% B for 3 min

Table 2: High-Resolution Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Positive
Sheath Gas Flow Rate 40 arb
Aux Gas Flow Rate 10 arb
Capillary Voltage 3500 V
Capillary Temperature 320°C
MS1 (Full Scan)
Scan Range (m/z)100 - 500
Resolution60,000 FWHM
MS2 (dd-MS²)
Activation TypeCID (Collision-Induced Dissociation)
Isolation Window (m/z)1.0
Collision Energy (NCE)25 (arbitrary units)
Resolution15,000 FWHM

Results and Data Interpretation

Accurate Mass and Isotopic Pattern

Analysis of the standard solution in Full Scan MS mode reveals a prominent ion at m/z 276.1035 . This corresponds to the protonated molecule [M+H]⁺. The high-resolution measurement allows for a mass accuracy calculation, which provides a high degree of confidence in the elemental composition.

Table 3: Accurate Mass Measurement of the Precursor Ion

Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)
[C₁₅H₁₅FNO₃]⁺276.1036276.1035-0.36

A mass error of < 2 ppm strongly supports the assigned elemental formula of C₁₅H₁₄FNO₃.

Fragmentation Analysis (MS/MS)

Tandem MS analysis (MS/MS) of the precursor ion (m/z 276.1035) provides structural information. The collision energy was optimized to induce fragmentation of the most labile bonds. For N-aryl benzamides, the most common fragmentation pathway is the cleavage of the amide bond (N-CO).[7] This specific cleavage is favored due to the formation of stable acylium and anilinium product ions.[7][8]

Caption: Predicted fragmentation of the analyte.

The MS/MS spectrum is dominated by a major product ion at m/z 123.0240 , corresponding to the 2-fluorobenzoyl cation. This is the expected result of the characteristic N-CO bond cleavage.

Table 4: Major Product Ions and Structural Assignments

Precursor m/zProduct Ion m/z (Observed)Product Ion m/z (Theoretical)Mass Error (ppm)Proposed FormulaProposed Structure
276.1035123.0240123.02400.0[C₇H₄FO]⁺2-Fluorobenzoyl cation

The detection of this specific, high-abundance fragment provides unequivocal confirmation of the connectivity around the amide bond, verifying the identity of the molecule.

Conclusion

The UHPLC-HRMS/MS method detailed in this application note provides a robust, sensitive, and highly specific workflow for the analysis of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide. The combination of chromatographic separation with high-resolution mass measurement and tandem mass spectrometry allows for confident identification and structural confirmation. This protocol is readily applicable for quality control, impurity profiling, and metabolic studies in the field of drug development.

References

  • PubChem. N-(2-acetyl-3,4-dimethoxyphenyl)-2-fluorobenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. University of Oxford. Available at: [Link]

  • Pinto, E., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21484-21492. Available at: [Link]

  • Wagmann, L., et al. (2018). Nano liquid chromatography-high-resolution mass spectrometry for the identification of metabolites of the two new psychoactive substances N-(ortho-methoxybenzyl)-3,4-dimethoxyamphetamine and N-(ortho-methoxybenzyl)-4-methylmethamphetamine. Talanta, 188, 111-123. Available at: [Link]

  • ResearchGate. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2‐(dimethoxyphenyl)‐N‐(2‐halogenobenzyl)ethanamines. Available at: [Link]

  • Pinto, E., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]

  • PubMed. Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. Available at: [Link]

  • Hanna, T., et al. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. Available at: [Link]

  • Drug Development & Delivery. Application of LCMS in small-molecule drug development. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Available at: [Link]

  • MDPI. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Spectroscopy Online. Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Available at: [https://www.spectroscopyonline.com/view/sample-preparation-guide-for-mass-spectrometry-based-proteomics]([Link] proteomics)

  • Physics LibreTexts. Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • Phenomenex. What Is Liquid Chromatography? Available at: [Link]

  • Cheméo. Chemical Properties of 2,4,5-Trifluoro-3-methoxybenzamide, N-(2,5-dimethoxyphenyl)-. Available at: [Link]

  • YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]

  • Wikipedia. Electrospray ionization. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • ACS Publications. Electrospray Ionization and Collision Induced Dissociation Mass Spectrometry of Primary Fatty Acid Amides. Available at: [Link]

Sources

Application Note: Investigating S-Phase Arrest Mechanisms Using the N-(3,4-dimethoxyphenyl)-2-fluorobenzamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of oncology drug development, benzamide derivatives have traditionally been explored as tubulin polymerization inhibitors (halting cells in the G2/M phase) or histone deacetylase (HDAC) inhibitors. However, recent structure-activity relationship (SAR) studies have identified specific functionalized benzamides—specifically those built upon the N-(3,4-dimethoxyphenyl)-2-fluorobenzamide core—that bypass tubulin entirely. Instead, these molecules act as potent S-phase arrest agents [1].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Understanding the causality behind this scaffold's efficacy is critical for experimental design:

  • 3,4-Dimethoxyphenyl moiety: Enhances lipophilicity and cellular penetrance while providing crucial electron-donating properties that stabilize target binding via π-π stacking.

  • 2-Fluorobenzamide core: The fluorine atom introduces a strong dipole and potential for halogen bonding, locking the amide bond in a preferred conformation.

  • Causality of S-Phase Arrest: When this scaffold is functionalized with an electrophilic group (e.g., a 3-(2'-bromopropionylamino) substitution), it acts as a targeted alkylating agent. It induces replication fork stalling without disrupting the microtubule network. The cell's DNA Damage Response (DDR) activates the ATR/Chk1 pathway, preventing the progression of DNA synthesis and trapping the cell in the S-phase, ultimately triggering apoptosis in rapidly dividing cells like Molt-3 leukemia [1].

Experimental Workflows & Protocols

To ensure robust and reproducible data, the following protocols are designed as self-validating systems.

Protocol A: Compound Formulation and Cell Culture Treatment

Causality & Choice of Solvent: The 3,4-dimethoxyphenyl and fluorobenzene rings confer high lipophilicity, rendering the compound practically insoluble in aqueous media. Initial dissolution must be performed in 100% anhydrous DMSO. However, DMSO concentrations >0.1% (v/v) can induce differentiation or basal cytotoxicity in Molt-3 cells. Therefore, serial dilutions must be performed in complete RPMI-1640 medium to ensure the final assay concentration of DMSO remains strictly ≤0.1%.

Step-by-Step Methodology:

  • Weigh exactly 2.0 mg of the N-(3,4-dimethoxyphenyl)-2-fluorobenzamide derivative.

  • Dissolve in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Culture Molt-3 human leukemia cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seed cells at a density of 2×104 cells/well in a 96-well plate.

  • Perform serial dilutions of the compound in complete medium (ranging from 0.1 µM to 50 µM) and add to the wells.

  • Self-Validating Step: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a known cytotoxic agent (e.g., Doxorubicin) as a positive control for assay sensitivity.

Protocol B: High-Throughput Cytotoxicity Screening (MTS Assay)

Causality & Choice of Assay: For suspension cell lines like Molt-3, the MTS assay is mechanistically superior to the traditional MTT assay. MTS is bioreduced by metabolically active cells directly into a soluble formazan product in the culture medium. This eliminates the need for the aspiration and DMSO-solubilization steps required in MTT assays, which frequently lead to the loss of non-adherent suspension cells and high well-to-well variance.

Step-by-Step Methodology:

  • Incubate the treated Molt-3 cells for 48 hours.

  • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) directly to each well containing 100 µL of culture medium.

  • Incubate the plates at 37°C for 1 to 4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism).

Protocol C: Flow Cytometric Analysis of S-Phase Arrest

Causality & Choice of Reagents: Propidium Iodide (PI) intercalates into DNA, allowing quantification of DNA content. Cells in S-phase will have intermediate DNA content between G1 (2n) and G2/M (4n). RNase A treatment is strictly mandatory because PI also stains double-stranded RNA, which would confound the DNA fluorescence signal and blur the cell cycle phase boundaries.

Step-by-Step Methodology:

  • Harvest 1×106 treated Molt-3 cells via centrifugation (300 x g, 5 min).

  • Wash the cell pellet twice with ice-cold PBS.

  • Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge to remove ethanol, wash once with PBS, and resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze using a flow cytometer, collecting at least 10,000 events per sample.

  • Self-Validating Step: Always include a known G2/M phase inhibitor (e.g., Colchicine, 0.1 µM) as a positive control. If the Colchicine control fails to show a sharp 4n DNA peak, the PI staining or flow cytometer calibration is compromised, invalidating the S-phase results for the benzamide test compounds.

Data Presentation & Expected Results

The following table summarizes the expected pharmacological profile of the N-(3,4-dimethoxyphenyl)-2-fluorobenzamide scaffold when unmodified versus when functionalized with an active alkylating moiety (e.g., 3-(2'-bromopropionylamino)), compared against a standard tubulin inhibitor.

Compound / TreatmentMolt-3 IC₅₀ (µM)A549 IC₅₀ (µM)Primary Cell Cycle Arrest PhaseTubulin Polymerization Inhibition
Unmodified Scaffold > 50.0> 50.0None (Normal Distribution)Negative
Active Derivative [1] 2.1 ± 0.35.4 ± 0.6S-Phase (>60% accumulation)Negative
Colchicine (Control) 0.05 ± 0.010.08 ± 0.02G2/M Phase (>75% accumulation)Positive
Vehicle (0.1% DMSO) N/AN/ABaseline (G1 dominant)Negative

Table 1: Comparative cytotoxicity and mechanistic profiling of benzamide derivatives across leukemia (Molt-3) and solid tumor (A549) cell lines.

Signaling Pathway Visualization

The mechanistic progression from target engagement to apoptosis is mapped below. The N-(3,4-dimethoxyphenyl)-2-fluorobenzamide core serves as the targeted delivery vehicle for the active moiety, triggering a specific DNA Damage Response (DDR).

G N1 N-(3,4-dimethoxyphenyl)- 2-fluorobenzamide Scaffold N2 Intracellular Targeting & Replication Fork Stalling N1->N2 N3 DNA Damage Response (DDR) Triggered N2->N3 N4 ATR / Chk1 Kinase Activation N3->N4 N5 Cyclin A/CDK2 Inhibition (S-Phase Arrest) N4->N5 N6 Leukemia Cell Apoptosis (e.g., Molt-3) N5->N6

Mechanism of S-phase arrest induced by N-(3,4-dimethoxyphenyl)-2-fluorobenzamide derivatives.

References

  • Title: 3-(2'-Bromopropionylamino)-benzamides as novel S-phase arrest agents Source: Bioorganic & Medicinal Chemistry Letters, Volume 17, Issue 24, 15 December 2007, Pages 6847-6852 URL: [Link]

Application Note: N-(3,4-dimethoxyphenyl)-2-fluorobenzamide as a Privileged Fragment Scaffold in Structure-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Fragment-based drug discovery (FBDD) has revolutionized the pharmaceutical industry by providing a systematic approach to identifying low-molecular-weight leads that can be optimized into high-affinity clinical candidates[1]. Unlike traditional high-throughput screening (HTS), FBDD utilizes libraries of small, less complex molecules (typically <300 Da) that explore chemical space more efficiently[2]. Among the myriad of chemical scaffolds available, N-(3,4-dimethoxyphenyl)-2-fluorobenzamide represents a highly privileged fragment due to its unique physicochemical properties and pre-organized 3D conformation.

The Causality of the Ortho-Fluoro Effect

The strategic incorporation of fluorine in drug molecules is widely known to influence intrinsic potency, membrane permeability, and metabolic stability[3]. However, in the context of this specific fragment, the ortho-fluoro substitution on the benzamide ring serves a critical structural purpose: conformational locking [4].

When a fluorine atom is placed ortho to a benzamide carbonyl, it induces a strong dipole that opposes the carbonyl oxygen. Furthermore, the highly electronegative fluorine can participate in a weak intramolecular hydrogen bond (F...H-N) with the amide proton. This dual effect restricts the rotation of the amide bond, locking the fragment into a predominantly planar, bioactive conformation. By pre-organizing the molecule before it enters the target's binding pocket, the entropic penalty typically associated with the binding of flexible molecules is significantly reduced, thereby increasing the intrinsic binding affinity.

Simultaneously, the 3,4-dimethoxyphenyl moiety provides a versatile interaction surface. The two methoxy groups act as strong hydrogen bond acceptors, while the electron-rich phenyl ring is primed for π−π stacking or cation- π interactions within hydrophobic protein pockets.

Conformational_Logic F_Atom 2-Fluoro Substitution on Benzamide Ring Dipole Dipole Minimization (C-F vs C=O) F_Atom->Dipole H_Bond Intramolecular F...H-N Interaction F_Atom->H_Bond Conf_Lock Conformational Locking (Planar Geometry) Dipole->Conf_Lock H_Bond->Conf_Lock Entropy Reduced Entropic Penalty Upon Target Binding Conf_Lock->Entropy

Figure 1: Mechanistic logic of conformational locking induced by the 2-fluoro benzamide substitution.

Physicochemical Profiling

To ensure optimal behavior in biophysical assays and downstream hit-to-lead chemistry, fragments must generally adhere to the "Rule of Three" (Ro3)[2]. N-(3,4-dimethoxyphenyl)-2-fluorobenzamide exhibits an excellent physicochemical profile for FBDD campaigns.

PropertyValueRule of 3 ComplianceRationale for Drug Design
Molecular Weight 275.27 DaYes (< 300 Da)Allows room for molecular weight growth during hit-to-lead optimization.
cLogP ~2.4Yes (≤ 3)Ensures sufficient aqueous solubility for high-concentration biophysical screening.
H-Bond Donors 1Yes (≤ 3)Amide NH provides a directional vector for interacting with target backbone/sidechains.
H-Bond Acceptors 4Marginal (≤ 3)*Methoxy and carbonyl oxygens provide multiple interaction points. *Accepted in extended Ro3.
Rotatable Bonds 4Yes (≤ 3-4)Low flexibility minimizes entropic penalty upon binding.
Polar Surface Area 47.6 ŲYes (≤ 60 Ų)Favorable for membrane permeability if developed into an intracellular inhibitor.

Experimental Workflows & Methodologies

Because fragments bind inherently weakly (typically in the µM to mM range), their detection relies on highly sensitive biophysical tools[1]. The following self-validating protocols outline a robust screening cascade for N-(3,4-dimethoxyphenyl)-2-fluorobenzamide.

FBDD_Workflow Lib Fragment Library (Rule of 3 Compliant) SPR Primary Screen (SPR) Steady-State KD Lib->SPR NMR Orthogonal Validation (STD-NMR / 19F-NMR) SPR->NMR Hits (<1 mM) Xray X-ray Crystallography Structure Determination NMR->Xray Validated Hits Opt Hit-to-Lead (Fragment Growing) Xray->Opt 3D Binding Mode

Figure 2: Fragment-Based Drug Discovery workflow from library screening to hit-to-lead optimization.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR tracks real-time variations in the refractive index at the surface of a sensor chip, making it ideal for detecting low-affinity, fast on/off rate fragment interactions[2].

  • Step 1: Target Immobilization. Immobilize the target protein via standard amine coupling onto a CM5 sensor chip. Causality: Aim for high immobilization densities (3000–5000 Response Units) to maximize the theoretical maximum binding capacity ( Rmax​ ), ensuring the small mass of the fragment generates a detectable signal above the noise floor.

  • Step 2: Fragment Preparation. Prepare a 100 mM stock of the fragment in 100% DMSO. Dilute into the running buffer (e.g., PBS-P+ supplemented with exactly 5% DMSO) to generate a concentration series from 10 µM to 1 mM.

  • Step 3: Execution. Inject the fragment over both the active and reference channels at a high flow rate (50 µL/min). Causality: High flow rates are critical to minimize mass transport limitations, ensuring the observed kinetics reflect true binding events. Include a 60-second association phase and a 60-second dissociation phase.

  • Step 4: Self-Validation (Solvent Correction). Inject a DMSO solvent correction series (ranging from 4.5% to 5.5% DMSO) every 30 cycles. Validation Logic: Because DMSO has a massive bulk refractive index, even a 0.1% mismatch between the sample and running buffer will cause false-positive signals. The correction curve mathematically subtracts this bulk effect.

  • Step 5: Data Processing. Fit the steady-state binding levels ( Req​ ) against the fragment concentration using a 1:1 Langmuir binding model to determine the dissociation constant ( KD​ ).

Protocol 2: Orthogonal Validation via Ligand-Observed NMR

To eliminate SPR false positives (e.g., non-specific aggregation), orthogonal validation using Nuclear Magnetic Resonance (NMR) is required. Ligand-observed NMR is a gold-standard technique that does not require isotopic labeling of the protein[5]. The presence of the fluorine atom in this fragment allows for the highly sensitive 19 F-NMR approach[1].

  • Step 1: Sample Preparation. Prepare a screening mixture containing 10–20 µM of the target protein and 500 µM of the fragment in a deuterated buffer (e.g., 50 mM Phosphate, pH 7.4, 10% D2​O ).

  • Step 2: 19 F-NMR Screening. Acquire a 1D 19 F spectrum with and without the target protein. Causality: 19 F has a near 100% natural abundance and zero background signal in biological samples. A true binder will exhibit significant line broadening (due to the adoption of the macromolecule's shorter T2​ relaxation time) or a chemical shift perturbation upon binding.

  • Step 3: Saturation Transfer Difference (STD-NMR). Irradiate the protein methyl envelope (e.g., at -1.0 ppm) using a train of Gaussian pulses for a saturation time of 2 seconds. Acquire an off-resonance spectrum (e.g., at 40 ppm) as a reference.

  • Step 4: Self-Validation. Subtract the on-resonance spectrum from the off-resonance spectrum. Validation Logic: Include a known non-binding control molecule in the mixture. If the non-binder appears in the difference spectrum, the saturation transfer is non-specific (e.g., due to aggregation). A clean signal exclusively for N-(3,4-dimethoxyphenyl)-2-fluorobenzamide confirms specific binding to the target pocket.

Protocol 3: Hit-to-Lead Elaboration via X-ray Crystallography

Once validated, the fragment's 3D binding mode must be determined to guide synthetic elaboration.

  • Step 1: Crystal Soaking. Transfer apo-protein crystals into a drop containing the crystallization mother liquor supplemented with 20 mM of the fragment and 5-10% DMSO. Soak for 2 to 24 hours depending on crystal tolerance.

  • Step 2: Data Collection & Refinement. Cryoprotect and flash-freeze the crystal. Collect diffraction data and solve the structure via molecular replacement.

  • Step 3: Structure-Based Design. Causality: The unambiguous electron density of the heavy fluorine atom and the electron-dense dimethoxy groups will guide the accurate placement of the fragment. Use the methoxy oxygen vectors to "grow" the fragment into adjacent sub-pockets, optimizing for potency while maintaining the high ligand efficiency established by the rigid 2-fluorobenzamide core.

References

  • NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. MDPI.[Link][1]

  • Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. International Journal of Scientific Research & Technology.[Link][2]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications.[Link][3]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.[Link][4]

  • Fragment screening by ligand observed nmr. Bruker.[Link][5]

Sources

Analytical Methods for N-(3,4-dimethoxyphenyl)-2-fluorobenzamide Quantification: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide (C15H14FNO3, exact mass ~275.10 Da) is a synthetic small molecule characterized by a central amide linkage bridging a 3,4-dimethoxyphenyl group and a 2-fluorobenzyl moiety. Developing robust quantification methods for this compound requires a deep understanding of its physicochemical properties and how they dictate analytical choices:

  • Chromophore Density: The dimethoxy-substituted aromatic ring provides exceptional UV absorbance, making HPLC-UV highly sensitive and reliable for formulation, stability, and purity assays ([1]).

  • Lipophilicity & Ionization: The fluorine atom increases the molecule's overall lipophilicity (LogP ~2.5–3.0), necessitating the use of reversed-phase chromatography. Furthermore, the basicity of the amide nitrogen and the electron-donating nature of the methoxy groups make the molecule highly amenable to positive-ion electrospray ionization (ESI+) in mass spectrometry ([2]).

  • Fragmentation Predictability: Under collision-induced dissociation (CID), the amide bond serves as a predictable and highly susceptible cleavage site. This yields stable acylium and aniline fragment ions, which are ideal for Multiple Reaction Monitoring (MRM) workflows ([3]).

HPLC-UV Protocol: Formulation and Purity Quantification

For high-concentration samples (e.g., API batch testing, formulation stability), HPLC-UV is the industry standard due to its precision, robustness, and ease of inter-laboratory transferability ([4]).

Causality in Method Design

To prevent peak tailing, 0.1% Trifluoroacetic acid (TFA) is utilized in the mobile phase. TFA acts as a strong ion-pairing agent, masking residual silanol groups on the C18 stationary phase and ensuring a sharp, symmetrical peak for the amide. A gradient elution is employed specifically to separate the parent compound from potential synthetic impurities (e.g., unreacted 3,4-dimethoxyaniline or 2-fluorobenzoic acid) that possess different polarities ([5]).

Chromatographic Conditions
  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm (primary quantification) and 280 nm (secondary impurity profiling)

  • Injection Volume: 10 µL

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.09010Initial
2.09010Isocratic hold (elutes polar voids)
10.01090Linear ramp (elutes target analyte)
12.01090Isocratic wash (clears column)
12.19010Step return
15.09010Re-equilibration

Self-Validating System Check: According to ICH Q2(R1) guidelines, system suitability must be established prior to sample analysis. The relative standard deviation (RSD) for peak area across five replicate injections of the standard must be ≤2.0%, and the tailing factor (Tf) must be ≤1.5 ([1]).

LC-MS/MS Protocol: Bioanalysis and Pharmacokinetics

For trace-level quantification in complex biological matrices (e.g., plasma, serum), LC-MS/MS is required. This protocol is designed as a self-validating system to meet the rigorous standards of the FDA and EMA for pharmacokinetic studies ([6]).

Sample Preparation: Solid Phase Extraction (SPE)

Protein precipitation (PPT) alone often leaves residual phospholipids that cause severe ion suppression in the ESI source. Therefore, a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge is utilized. The HLB sorbent effectively captures both the polar dimethoxy groups and the hydrophobic fluorobenzyl ring, allowing for an aggressive 5% methanol wash step that eliminates endogenous salts and proteins without eluting the target analyte.

SPE_Workflow A Plasma Sample (Spiked with IS) B Protein Precipitation (Acetonitrile, 1:3 v/v) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Collection C->D E Solid Phase Extraction (Polymeric HLB) D->E F Washing (5% Methanol in Water) E->F G Elution (100% Acetonitrile) F->G H Evaporation & Reconstitution (Mobile Phase) G->H I LC-MS/MS Analysis H->I

Caption: Step-by-step Solid Phase Extraction (SPE) workflow for plasma sample preparation prior to LC-MS/MS.

Mass Spectrometry Optimization & Causality

The method utilizes ESI in positive mode. Formic acid (0.1%) is added to the mobile phase to provide an abundant source of protons (H+), driving the formation of the [M+H]+ precursor ion at m/z 276.1 .

During CID in the collision cell, the amide bond is cleaved. The charge is preferentially retained on the 2-fluorobenzoyl fragment (m/z 123.0 ) due to the high stability of the resulting acylium ion, making it the ideal quantifier. The 3,4-dimethoxyaniline fragment (m/z 154.1 ) serves as the qualifier ion to ensure absolute specificity.

MS_Fragmentation Parent [M+H]+ m/z 276.1 N-(3,4-dimethoxyphenyl) -2-fluorobenzamide Frag1 Quantifier Ion m/z 123.0 [2-Fluorobenzoyl]+ Parent->Frag1 Amide Cleavage Frag2 Qualifier Ion m/z 154.1 [3,4-Dimethoxyaniline]+ Parent->Frag2 Amide Cleavage Neutral Neutral Loss CO (28 Da) Frag1->Neutral -CO

Caption: Proposed collision-induced dissociation (CID) fragmentation pathway for LC-MS/MS MRM transitions.

LC-MS/MS Parameters
  • Column: UPLC C18 (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min

  • Gradient: 10% B to 95% B over 3.0 minutes.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
N-(3,4-dimethoxyphenyl)-2-fluorobenzamide276.1123.022Quantifier
N-(3,4-dimethoxyphenyl)-2-fluorobenzamide276.1154.118Qualifier
Internal Standard (SIL-IS)[IS Parent][IS Product]OptimizedNormalization

Note: A stable isotope-labeled internal standard (SIL-IS) such as a 13C6- or d3-labeled analog is strongly recommended to correct for matrix effects and extraction recovery variance, ensuring the system remains self-validating across different biological lots ([3]).

Method Validation Framework

To ensure the trustworthiness of the generated data, the bioanalytical method must be validated according to the following acceptance criteria based on regulatory frameworks ([2], [7]).

Validation ParameterFDA / ICH M10 Acceptance CriteriaRationale / Causality
Selectivity No interfering peaks >20% of LLOQ areaEnsures endogenous matrix components do not co-elute and mimic the analyte.
Linearity R² ≥ 0.99 (using 1/x² weighting)Confirms proportional detector response across the therapeutic concentration range.
Accuracy ±15% of nominal (±20% at LLOQ)Validates that the measured concentration reflects the true concentration.
Precision (CV%) ≤15% (≤20% at LLOQ)Ensures repeatability across multiple injections and extraction batches.
Matrix Effect IS-normalized MF CV ≤15%Guarantees that ion suppression/enhancement is consistent and correctable by the IS.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis. Retrieved from[Link]

  • International Council for Harmonisation (ICH). (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from[Link]

  • ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from[Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from[Link]

Sources

Troubleshooting & Optimization

Mechanistic Pathways of N-Arylbenzamide Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields, complex chromatograms, and unidentifiable masses during N-arylbenzamide synthesis.

While forming a C-N bond between a benzoic acid and an aniline appears straightforward on paper, the reality of bench chemistry is far more complex. The inherently reduced nucleophilicity of anilines (especially those with electron-withdrawing groups or steric hindrance) extends the lifetime of the highly reactive activated ester intermediate. This delay acts as an open invitation for competing side reactions to hijack your yield 1.

This guide abandons generic troubleshooting in favor of mechanistic causality and self-validating protocols. Below, we dissect the specific side products you are likely to encounter and provide a definitive framework for identifying them.

To troubleshoot effectively, we must first map the divergent pathways your reaction can take. The diagram below illustrates how trace moisture, reagent degradation, and stoichiometric imbalances divert the activated ester away from the target N-arylbenzamide.

SideReactions R Benzoic Acid + Coupling Agent AE Activated Ester Intermediate R->AE Activation AN Aniline Addition AE->AN Nucleophilic Attack HY Hydrolysis Byproduct AE->HY Trace Water (Moisture) T Target: N-Arylbenzamide AN->T Amide Bond Formation GU Guanidinylation / Urea Byproduct AN->GU Slow Aniline / Reagent Attack DI Di-acylated Imide T->DI Excess Acid/Base

Logical pathways of target N-arylbenzamide formation versus common competing side reactions.

Troubleshooting FAQs: Identifying Complex LC-MS Traces

Q1: My LC-MS shows a major peak that does not match my target mass or starting materials. How do I identify coupling reagent byproducts? A: The most common non-target masses originate from the coupling reagents themselves, which can react directly with your substrates if the aniline is too slow to attack 2.

  • Carbodiimides (EDC/DCC): If you see an unexpected mass covalently attached to your starting material, it is likely an N-acylurea. This occurs via an O-to-N acyl migration. If the activated O-acylisourea intermediate sits in solution too long without being consumed by the aniline, it rearranges into an unreactive N-acylurea dead-end.

  • Uronium Salts (HATU/HBTU): If your aniline is highly sterically hindered, it may attack the uronium carbon of HATU instead of the activated ester carbonyl. This results in the guanidinylation of your aniline. On LC-MS (ESI+), look for an addition of +99 Da (the tetramethyluronium fragment) to your aniline mass.

Q2: I am observing a byproduct with a mass exactly equal to [Target + Benzoyl - H2O]. What is causing this? A: You are observing di-acylation , resulting in an N,N-diarylbenzamide (an imide).

  • Causality: The newly formed N-arylbenzamide still possesses a weakly acidic amide proton. In the presence of excess non-nucleophilic base (e.g., DIPEA) and excess activated ester, the amide nitrogen can be deprotonated. It then acts as a nucleophile, attacking a second molecule of the activated benzoic acid [[1]]().

  • Solution: Strictly control your stoichiometry (1.0 eq acid, 1.0 eq coupling agent) and reduce the equivalents of DIPEA to prevent over-deprotonation.

Q3: My target mass is completely absent, and I only recover benzoic acid. Did the reaction fail to activate, or did it hydrolyze? A: Relying solely on the presence of starting material at the end of a reaction is a flawed diagnostic approach because it does not tell you where the catalytic cycle broke down. To definitively answer this, you must use a self-validating diagnostic protocol (detailed in the methodology section below).

Quantitative Data: LC-MS Identification Signatures

Use this reference table to rapidly cross-reference unexpected m/z shifts in your chromatograms against known mechanistic side products.

Side Product IdentityMechanistic CausalityTypical LC-MS IonizationExpected Mass Shift (Δ m/z)
N-Acylurea O-to-N acyl migration of activated esterESI (+)+ [Coupling Agent Mass]
Guanidinylated Aniline Aniline attacks uronium reagent (e.g., HATU)ESI (+)+ 99 Da (for HATU/HBTU)
N,N-Diarylbenzamide (Imide) Base-catalyzed over-acylation of productESI (+) / ESI (-)+ [Benzoyl Mass] - H₂O
Benzoic Acid (Hydrolysis) Water ingress / Slow aniline couplingESI (-)Target Mass - [Aniline Mass] + OH
EDC-Urea Byproduct Standard byproduct of EDC activationESI (+)m/z 130.1 (often sums with EDC)

Self-Validating Diagnostic Workflow: The Benzylamine Quench

A robust experimental protocol must inherently prove its own success or failure. If an N-arylbenzamide coupling fails, researchers often guess whether the issue was the carboxylic acid activation or the aniline's nucleophilicity.

By utilizing a "Benzylamine Quench," we introduce a highly reactive, unhindered primary amine as an internal standard to trap the activated ester. This creates a self-validating logic gate 3.

DiagnosticWorkflow S1 Sample Reaction Aliquot S2 Quench with Benzylamine S1->S2 S3 LC-MS Analysis S2->S3 R1 Benzylamide Detected (Aniline Nucleophilicity Issue) S3->R1 Active Ester Present R2 No Benzylamide Detected (Acid Activation Issue) S3->R2 Active Ester Absent

Self-validating experimental workflow using a benzylamine quench to diagnose coupling failures.

Step-by-Step Methodology
  • Activation Phase: In an oven-dried flask under an inert argon atmosphere, dissolve 1.0 mmol of the benzoic acid derivative in 5.0 mL of anhydrous DMF 4.

  • Reagent Addition: Add 1.1 mmol of HATU and 2.0 mmol of DIPEA. Stir at room temperature for exactly 15 minutes to generate the activated ester 4.

  • Diagnostic Quench (The Validation Step): Remove a 10 µL aliquot of the reaction mixture and immediately quench it into a vial containing 90 µL of a 0.2 M benzylamine solution in acetonitrile.

  • Coupling Phase: To the main reaction flask, add 1.0 mmol of the target aniline derivative. For electron-deficient anilines, gently heat the reaction to 40–60 °C 3.

  • Reaction Monitoring: After 2 hours, remove a second 10 µL aliquot from the main flask and dilute with 90 µL of acetonitrile.

  • LC-MS Analysis & Interpretation: Analyze both aliquots via LC-MS (ESI+).

    • If Aliquot 1 shows the N-benzylbenzamide product: Your activation conditions (HATU/DIPEA) are perfect. If Aliquot 2 fails to show your target N-arylbenzamide, you have definitively proven that the aniline's nucleophilicity or steric hindrance is the bottleneck 3. You must switch to a more potent activation method (e.g., acyl fluoride generation).

    • If Aliquot 1 does NOT show the N-benzylbenzamide product: Your carboxylic acid failed to activate, or water degraded the intermediate before coupling could occur. Check your solvent for moisture or replace your degraded HATU stock 3.

References

  • American Pharmaceutical Review. "Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination."[Link]

  • PatSnap. "Optimize Amide Bond Formation for Increased Yield Efficiency." [Link]

Sources

Preventing disorder in benzamide crystal structures.

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing and Troubleshooting Disorder in Benzamide Crystal Structures

Disorder in the crystal structure of benzamide and its derivatives is a common yet challenging issue that can complicate structural determination and impact crucial physicochemical properties of active pharmaceutical ingredients (APIs).[1][2][3] This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of benzamide crystallization and achieve high-quality, well-ordered single crystals.

Frequently Asked Questions (FAQs)

Q1: What is crystallographic disorder in the context of benzamide?

A1: Crystallographic disorder refers to a situation where a molecule or a part of it occupies multiple positions or orientations within the crystal lattice. In benzamide structures, this can manifest as, for example, the phenyl ring being flipped or the entire molecule adopting slightly different conformations.[1][4] This is not a random arrangement but rather a statistical average of different positions throughout the crystal. Such disorder can lead to challenges in structure refinement and may indicate underlying issues with crystal packing stability.

Q2: Why is benzamide so prone to disorder and polymorphism?

A2: Benzamide is a seemingly simple molecule, yet it exhibits bewildering crystallographic complexity.[4][5][6] It was the first molecule for which polymorphism—the ability to exist in multiple crystal forms—was reported back in 1832.[4][5][6] This tendency arises from a combination of factors:

  • A dense lattice energy landscape: Computational studies reveal that benzamide has many possible crystal packing arrangements with very similar energies.[1][2][3] This makes it susceptible to forming different polymorphs, some of which are inherently disordered.

  • Interplay of hydrogen bonding and π-π stacking: The amide group forms strong hydrogen bonds, creating characteristic tapes or dimer motifs.[1][7][8][9] However, the packing of these motifs can be influenced by weaker π-π stacking interactions of the phenyl rings, leading to multiple stable or metastable arrangements, including those with stacking faults.[4][5][10]

  • Kinetic vs. Thermodynamic Control: Rapid crystallization often traps molecules in a kinetically favored but thermodynamically less stable, and often disordered, state.[4] Achieving the most stable, ordered form requires conditions that allow the system to reach thermodynamic equilibrium.

Q3: How does disorder impact the properties of a pharmaceutical compound?

A3: Disorder is not just a crystallographic curiosity; it can have significant consequences for pharmaceutical development. Different polymorphs, including disordered ones, can exhibit different:

  • Solubility and Bioavailability: The arrangement of molecules in the crystal lattice affects how easily they can be dissolved, which in turn influences how much of the drug is absorbed by the body.[11]

  • Stability: A metastable or disordered form may convert to a more stable form over time, potentially altering the drug's efficacy and shelf life.[11]

  • Mechanical Properties: Properties like tabletability can be affected by the crystal form.[1][2][3]

Controlling polymorphism and minimizing disorder are therefore critical for ensuring batch-to-batch consistency and the overall quality of the final drug product.[11]

Troubleshooting Guide: Common Crystallization Issues

This guide provides a systematic approach to resolving common problems encountered during benzamide crystallization.

Problem 1: No crystals are forming, even after extended cooling.

  • Potential Cause 1: Insufficient Supersaturation. The concentration of your benzamide derivative may be below its saturation point at the given temperature.

    • Solution: Slowly evaporate the solvent to increase the concentration. This can be done by leaving the vial partially open in a fume hood or by passing a gentle stream of inert gas over the solution's surface.[11][12]

  • Potential Cause 2: High Solubility in the Chosen Solvent. The compound might be too soluble, even at low temperatures.

    • Solution: Employ an Anti-Solvent. Induce precipitation by slowly adding a miscible "anti-solvent" in which your compound is insoluble. Add the anti-solvent dropwise until the solution becomes turbid, then warm it slightly until it clears before allowing it to cool slowly.[11][13][14]

  • Potential Cause 3: Kinetic Barrier to Nucleation. The solution is supersaturated, but the initial formation of crystal nuclei is kinetically hindered.

    • Solution 1 (Seeding): Introduce a "seed crystal" from a previous successful crystallization into the supersaturated solution. This provides a template for ordered crystal growth.[11][15][16]

    • Solution 2 (Scratching): Gently scratch the inside surface of the glass vial with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.

Problem 2: The compound separates as an oil ("oiling out") instead of forming crystals.

  • Potential Cause: High Solute Concentration or Rapid Cooling. The solution is too supersaturated, causing the compound to separate as a liquid phase before it can organize into an ordered crystal lattice.[11][17] This is more likely if impurities are present, which can depress the melting point.[11]

    • Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to reduce the supersaturation level and then allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[11][18]

Problem 3: The resulting crystals are very small, needle-like, or of poor quality.

  • Potential Cause 1: High Supersaturation and Fast Nucleation. Rapid cooling or high concentration can lead to the formation of many small crystals instead of fewer, larger ones.[11][19]

    • Solution: Reduce the rate of cooling significantly. A slower cooling process favors the growth of existing crystals over the formation of new nuclei.[11][13] Ensure the solution remains undisturbed during the initial growth phase.

  • Potential Cause 2: Inherent Molecular Properties. Some benzamide derivatives are intrinsically prone to forming disordered or twisted crystals under certain conditions.[4][11]

    • Solution: Experiment with different solvents or solvent mixtures. The solvent can influence crystal packing and morphology.[11][20] Additionally, consider co-crystallization with a suitable additive (see Protocol 4).

Problem 4: The crystal structure shows significant disorder.

  • Potential Cause: Trapping of a Metastable or Disordered Polymorph. The crystallization conditions may favor a high-energy, disordered form.

    • Solution 1 (Control Crystallization Rate): As with poor quality crystals, slowing down the crystallization process (slower cooling, slower evaporation, or vapor diffusion) gives the molecules more time to find their optimal, ordered arrangement.[13][14]

    • Solution 2 (Chemical Modification): Introduce a small amount of a structurally similar molecule that can suppress disorder. For example, substituting hydrogen with fluorine at the ortho-position of the phenyl ring has been shown to suppress disorder in benzamide crystals.[1][2][3] Even a small percentage of 2-fluorobenzamide can encourage the formation of a more ordered structure without changing the overall packing motif.[1][2]

Visualizing Crystallization Troubleshooting

The following workflow provides a systematic approach to diagnosing and solving common crystallization problems.

G cluster_no_xtal Troubleshooting: No Crystals cluster_oiling Troubleshooting: Oiling Out cluster_poor_xtal Troubleshooting: Poor Quality/Disorder start Start Crystallization Attempt outcome Observe Outcome start->outcome no_xtal No Crystals Formed outcome->no_xtal No Solid oiling_out Oiling Out outcome->oiling_out Non-crystalline Liquid poor_xtal Poor Quality Crystals / Disorder outcome->poor_xtal Fine Powder/Needles good_xtal Good Quality Crystals outcome->good_xtal Success sol1a Increase Concentration (Slow Evaporation) no_xtal->sol1a sol1b Add Anti-Solvent no_xtal->sol1b sol1c Induce Nucleation (Seeding/Scratching) no_xtal->sol1c sol2a Re-heat & Add More Solvent oiling_out->sol2a sol2b Cool Much Slower oiling_out->sol2b sol2c Purify Material oiling_out->sol2c sol3a Decrease Supersaturation poor_xtal->sol3a sol3b Slow Down Crystallization Rate poor_xtal->sol3b sol3c Try Different Solvents poor_xtal->sol3c sol3d Use Additives/Co-formers poor_xtal->sol3d

Caption: Troubleshooting workflow for benzamide crystallization.

Experimental Protocols for Disorder Prevention

Here are detailed protocols for advanced crystallization techniques aimed at producing high-quality, ordered crystals.

Protocol 1: Controlled Slow Cooling Crystallization

This method aims to maintain the solution in the metastable zone, where crystal growth is favored over nucleation.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the benzamide compound in the minimum amount of a suitable solvent (e.g., ethanol, acetone) at an elevated temperature (e.g., 60°C).[15][19]

  • Ensure Clarity: If the solution is not perfectly clear, add a small amount of additional solvent (1-2 mL) to ensure all solute has dissolved and to slightly reduce the saturation level.[18]

  • Slow Cooling: Cover the flask with a watch glass and place it in a large, insulated container (e.g., a Dewar flask filled with water at the same temperature as the solution). This will ensure a very slow cooling rate.[13][14]

  • Incubation: Allow the setup to cool to room temperature undisturbed over 24-48 hours.

  • Crystal Harvesting: Once well-formed crystals are observed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent.

Protocol 2: Solvent/Anti-Solvent Vapor Diffusion

This technique achieves supersaturation very slowly and is excellent for growing high-quality single crystals from small amounts of material.

  • Preparation: Dissolve your benzamide compound (2-5 mg) in a good solvent (0.2-0.5 mL, e.g., dichloromethane, ethanol) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar that contains a layer of the anti-solvent (e.g., hexane, water). The level of the anti-solvent should be below the top of the inner vial.[17]

  • Sealing and Diffusion: Seal the outer jar tightly. The more volatile solvent from the inner vial will slowly diffuse out, while the vapor of the anti-solvent diffuses in, gradually decreasing the solubility of the compound.[13][17]

  • Growth: Place the sealed jar in a vibration-free location and allow crystals to grow over several days to a week.

Protocol 3: Seeding for Polymorph Control

Using a seed crystal of the desired ordered polymorph can guide the crystallization process towards that form.

  • Prepare a Metastable Solution: Prepare a supersaturated solution of your benzamide compound, but at a concentration where spontaneous nucleation is unlikely (the metastable zone). This can be achieved by preparing a saturated solution at a higher temperature and then cooling it slightly.

  • Introduce Seed Crystal: Carefully add one or two small, well-formed crystals of the desired polymorph to the solution.[11][16]

  • Incubate: Cover the container and allow it to stand in a controlled-temperature environment. The seed crystals will act as templates, and crystal growth should proceed from them.

Protocol 4: Co-crystallization with a Disorder-Suppressing Additive

This protocol utilizes a co-former to guide the crystallization towards a more ordered structure.[1][19]

  • Co-former Selection: Choose a co-former known to suppress disorder in benzamides, such as 2-fluorobenzamide.[1][2][3]

  • Solution Preparation: Prepare a solution of your benzamide derivative as you would for a standard crystallization.

  • Additive Introduction: Add the co-former to the solution. A molar ratio of 1-10% of the co-former is a good starting point.[19]

  • Crystallization: Proceed with a slow crystallization method, such as slow cooling or vapor diffusion. The co-former will be incorporated into the crystal lattice, which can stabilize a more ordered packing arrangement.

Understanding the Role of Co-formers

A co-former can be thought of as a "molecular chaperone" that helps guide the primary molecules into a well-ordered arrangement. In the case of benzamide, the dense energy landscape means there are many similar-energy packing possibilities, some of which are disordered. A co-former, like 2-fluorobenzamide, can selectively stabilize a specific ordered packing motif, making it energetically more favorable than the disordered alternatives.

G cluster_0 Disordered Benzamide Lattice cluster_1 Ordered Lattice with Co-former a1 Benzamide a2 Benzamide a1->a2 a3 Benzamide a2->a3 a4 Benzamide a3->a4 label_disorder Disordered orientations (dashed outlines) lead to averaged, poorly defined structure. a5 Benzamide a4->a5 b1 Benzamide b2 Co-former b1->b2 b3 Benzamide b2->b3 b4 Benzamide b3->b4 label_order Co-former 'locks in' a single, well-defined orientation, promoting long-range order. b5 Benzamide b4->b5

Sources

Technical Support Center: Crystallization of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the thermodynamic and kinetic challenges of crystallizing N-(3,4-dimethoxyphenyl)-2-fluorobenzamide. This resource bridges theoretical physical chemistry with field-proven, self-validating experimental protocols.

Frequently Asked Questions (FAQs): Solvent Selection & Thermodynamics

Q1: What defines an optimal solvent system for N-(3,4-dimethoxyphenyl)-2-fluorobenzamide? A: The optimal solvent must balance the competing physicochemical properties of the molecule's two distinct domains. The 3,4-dimethoxyphenyl group is electron-rich, highly flexible, and lipophilic, which promotes high solubility in halogenated solvents (e.g., dichloromethane)[1]. Conversely, the 2-fluorobenzamide moiety forms rigid, strong intermolecular hydrogen-bonded networks[2]. A moderately polar, protic solvent like Ethanol, or a binary system like Ethyl Acetate/Heptane, is highly recommended. Protic solvents lower the solvation barrier by transiently hydrogen-bonding with the amide carbonyl; this interaction is displaced upon controlled cooling, allowing the thermodynamically stable crystal lattice to assemble[3].

Q2: Why does fluorine substitution at the 2-position complicate or aid crystallization? A: Fluorine substitution on the benzamide ring significantly alters the crystal packing landscape. Unsubstituted benzamides are notoriously prone to severe structural disorder and complex polymorphism[2]. The highly electronegative fluorine atom restricts rotational freedom and suppresses this disorder through weak, directional C-H···F interactions[2]. However, this strong directionality means that nucleation kinetics are highly sensitive to the solvent's dielectric constant, requiring strict control over supersaturation to avoid kinetic trapping of metastable polymorphs.

Q3: Is it better to use a single solvent or a binary (anti-solvent) system? A: For initial polymorph screening and bulk purification, single solvents (e.g., Ethanol) are preferred because they provide a simpler thermodynamic environment[4]. If the compound exhibits excessively high solubility and fails to reach supersaturation, a binary system—such as dissolving the compound in Ethyl Acetate and using Heptane as an anti-solvent—is highly effective at forcing precipitation[5].

Troubleshooting Guide: Common Crystallization Issues

Issue 1: The compound "oils out" (Liquid-Liquid Phase Separation) instead of forming crystals.

  • Causality: Oiling out occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before crystal nucleation can occur. The flexible methoxy groups on the 3,4-dimethoxyphenyl ring increase the entropic barrier to nucleation, making the system prone to oiling out when cooled too rapidly[4].

  • Resolution:

    • Reduce Supersaturation: Dilute the solution slightly with the primary solvent and lower the temperature at a much slower rate (e.g., 0.1 °C/min).

    • Seeding: Introduce a small seed crystal into the metastable zone before the cloud point is reached. This bypasses the massive kinetic barrier of primary nucleation[4].

    • Change Solvent System: Switch to a solvent with a higher hydrogen-bond affinity to better stabilize the solute during the cooling phase.

G OilOut Oiling Out Detected (Liquid-Liquid Phase Separation) CheckSat Analyze Supersaturation & Cooling Rate OilOut->CheckSat ReduceSat Reduce Concentration (Add Primary Solvent) CheckSat->ReduceSat Concentration Too High Seed Introduce Seed Crystals in Metastable Zone CheckSat->Seed Kinetic Barrier ChangeSolv Switch to Solvent with Higher H-Bond Affinity CheckSat->ChangeSolv Poor Solvation

Troubleshooting workflow for resolving oiling out during benzamide crystallization.

Issue 2: Crystals are too small or form fine needles unsuitable for X-ray diffraction (XRD).

  • Causality: Rapid nucleation driven by excessive supersaturation or rapid solvent evaporation leads to the depletion of solute before existing crystals can grow[5].

  • Resolution: Utilize the Liquid-Liquid Diffusion (Solvent Layering) method to strictly control the diffusion rate of the anti-solvent, favoring the growth of fewer, larger single crystals over mass nucleation[5].

Experimental Protocols: Self-Validating Workflows

Protocol A: Controlled Cooling Crystallization (Single Solvent)
  • Objective: Obtain bulk, thermodynamically stable crystals for routine purification.

  • Step-by-Step Methodology:

    • Dissolution: Weigh 50 mg of crude N-(3,4-dimethoxyphenyl)-2-fluorobenzamide into a 10 mL glass vial. Add 2 mL of absolute Ethanol.

    • Heating: Heat the suspension to 70 °C under constant magnetic stirring (300 rpm) until complete dissolution is achieved.

      • Self-Validation Check: The solution must be completely clear at 70 °C. If particulates remain, it indicates incomplete dissolution or insoluble impurities. Filter hot through a 0.22 µm PTFE syringe filter to prevent spurious nucleation sites[5].

    • Equilibration: Hold at 70 °C for 15 minutes to ensure the destruction of any pre-existing crystalline history.

    • Cooling: Program the heating block to cool to 20 °C at a strict, slow rate of 0.2 °C/min.

    • Harvesting: Isolate the resulting crystals via vacuum filtration, wash with 0.5 mL of ice-cold Ethanol, and dry under vacuum at 40 °C for 12 hours.

Protocol B: Solvent Layering / Liquid-Liquid Diffusion
  • Objective: Grow high-quality single crystals suitable for X-ray diffraction analysis.

  • Step-by-Step Methodology:

    • Primary Solution: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a narrow glass precipitin tube[1].

    • Interface Creation: Carefully layer 0.1 mL of a buffer solvent (a 1:1 mixture of DCM and Hexane) using a glass syringe to prevent premature mixing.

      • Self-Validation Check: The interface between the DCM and buffer layer must remain visually distinct. If immediate cloudiness occurs upon layering, the buffer gradient is too steep; discard and recreate with a higher DCM ratio in the buffer.

    • Anti-Solvent Addition: Slowly layer 2 mL of pure Hexane (anti-solvent) on top of the buffer layer[5].

    • Diffusion: Seal the tube tightly with Parafilm and store undisturbed in a vibration-free environment at 20 °C. High-quality crystals typically form at the interface within 3–7 days.

G Step1 Primary Solution (DCM) Step2 Buffer Layer (DCM:Hexane 1:1) Step1->Step2 Step3 Anti-Solvent Layer (Hexane) Step2->Step3 Step4 Slow Diffusion (3-7 Days) Step3->Step4 Step5 Single Crystal Formation Step4->Step5

Step-by-step liquid-liquid diffusion workflow for growing high-quality single crystals.

Quantitative Data Presentation: Solvent Efficacy

Table 1: Solvent System Comparison for N-(3,4-dimethoxyphenyl)-2-fluorobenzamide Crystallization

Solvent SystemRatio (v/v)Solubility ProfileNucleation KineticsExpected Crystal MorphologyPrimary Application
Ethanol NeatModerate (Temp dependent)ModeratePrisms / BlocksBulk purification
Ethyl Acetate / Heptane 1:3High in EtOAc, Low in HeptaneFast (if uncontrolled)Needles / PlatesYield maximization
Dichloromethane / Hexane 1:4 (Layered)High in DCMVery Slow (Diffusion)High-quality Single CrystalsX-ray Crystallography
Toluene NeatModerateSlowThick PlatesPolymorph screening

Sources

Technical Support Center: Preparative HPLC Purification of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Chemical Profiling & Purification Strategy

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide is a synthetic aromatic amide. Structurally, it consists of an electron-rich 3,4-dimethoxyphenyl ring and a lipophilic 2-fluorophenyl ring linked by an amide bond.

  • Chromatographic Behavior: Aromatic amides are highly amenable to reversed-phase HPLC (RP-HPLC) due to their non-ionizable nature under standard chromatographic conditions, which significantly simplifies method development[1].

  • Mechanistic Causality: Because the target amide is neutral, mobile phase pH adjustments do not alter its ionization state. However, the unreacted starting material from its synthesis, 3,4-dimethoxyaniline, is a weak base. By adding 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to the mobile phase, the aniline is fully protonated. This drastically reduces its retention time, preventing it from co-eluting with the highly retained lipophilic amide product.

Standard Operating Procedure (SOP): Method Development & Scale-Up

This protocol utilizes a self-validating framework to ensure high purity and recovery without compromising the stationary phase.

Step 1: Sample Preparation & Self-Validation

  • Action: Dissolve the crude mixture in 100% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) at a concentration of 50-100 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Causality: Amides often exhibit poor aqueous solubility. Injecting the sample in a strong organic solvent prevents premature on-column precipitation.

  • Self-Validation Check: Perform a blank injection (DMSO only) using the preparative gradient. If ghost peaks appear at the target retention time, execute a 95% organic column wash to eliminate carryover before injecting the valuable sample.

Step 2: Analytical Scouting

  • Action: Run a scouting gradient on an analytical C18 column (e.g., 4.6 x 100 mm, 5 µm). Use a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% FA) over 10 minutes.

  • Causality: This determines the exact elution percentage of the target compound, allowing for the design of a shallow, targeted gradient for the preparative run to maximize resolution.

Step 3: Scale-Up to Preparative HPLC

  • Action: Transfer the method to a preparative C18 column. Scaling to prep is simply predictable by applying standard scale-up rules based on the column's internal diameter.

  • Causality: Maintaining the same stationary phase chemistry (e.g., Optimum Bed Density columns) ensures that the selectivity profile remains identical during scale-up, preventing unexpected co-elutions.

Step 4: Fraction Collection & Purity QC

  • Action: Collect fractions using UV-triggered collection at 254 nm.

  • Self-Validation Check: Re-inject a 5 µL aliquot of the pooled fractions onto the analytical HPLC system. The target peak must integrate to ≥98% Area Under the Curve (AUC) prior to solvent removal.

Workflow A Sample Prep (DMSO/DMF) B Analytical Scouting A->B C Scale-Up Calculation B->C D Prep-HPLC Purification C->D E Fraction Collection D->E F Purity QC (Analytical) E->F G Lyophilization (Solvent Removal) F->G

Caption: Fig 1. Hierarchical workflow for the preparative HPLC purification of aromatic amides.

Scale-Up Data Presentation

To ensure predictable chromatography, flow rates and injection volumes must be scaled geometrically based on the column's internal diameter (ID).

ParameterAnalytical ScaleSemi-Prep ScalePreparative Scale
Column Dimensions 4.6 x 100 mm10.0 x 100 mm21.2 x 100 mm
Particle Size 5 µm5 µm5 µm
Flow Rate 1.0 mL/min4.7 mL/min21.2 mL/min
Injection Volume 10 - 20 µL50 - 100 µL200 - 500 µL
Expected Loadability 1 - 5 mg5 - 25 mg20 - 100 mg

Note: Loadability varies based on the resolution between N-(3,4-dimethoxyphenyl)-2-fluorobenzamide and its closest eluting impurity.

Troubleshooting Guide

Q: Why am I experiencing a sudden high backpressure spike immediately after sample injection? A: This is a classic symptom of sample precipitation at the column head. The highly lipophilic amide, dissolved in 100% DMSO, rapidly crashes out when it meets the highly aqueous starting mobile phase (e.g., 5% Acetonitrile).

  • Solution: Introduce a pre-column filter to protect the main bed. Additionally, use a "sandwich" injection technique (drawing a small plug of strong solvent before and after the sample) or slightly increase the starting organic percentage of your gradient to maintain solubility.

Q: My target peak is splitting or showing severe sample breakthrough. How do I resolve this? A: Peak splitting or breakthrough is typically caused by the sample loading being too high or the injection solvent being too strong relative to the mobile phase[2].

  • Solution: Reduce the sample load or injection volume[2]. If high throughput is required, dilute the DMSO sample with a weak solvent (like water) prior to injection, provided the compound does not precipitate in the vial.

Q: I am losing product yield or observing degradation during post-purification solvent removal (lyophilization). Why? A: While amides are generally stable, exposure to acidic conditions, particularly in the presence of the additive trifluoroacetic acid (TFA) as commonly used during HPLC purification, can result in substantial direct deamidation by hydrolysis during the concentration process[3].

  • Solution: Switch to a more volatile and milder acid like 0.1% Formic Acid. Alternatively, neutralize the collected fractions with a weak volatile base (e.g., ammonium bicarbonate) prior to lyophilization to prevent acid-catalyzed hydrolysis.

Troubleshooting Start Issue: Peak Tailing or Co-eluting Impurities Check1 Is the sample solvent too strong? Start->Check1 Sol1 Dilute sample with weak solvent (Water) Check1->Sol1 Yes Check2 Is the column overloaded? Check1->Check2 No Sol2 Reduce injection volume/concentration Check2->Sol2 Yes Check3 Are basic impurities (e.g. aniline) present? Check2->Check3 No Sol3 Add 0.1% TFA/FA to protonate impurities Check3->Sol3 Yes

Caption: Fig 2. Diagnostic logic tree for resolving peak tailing and co-elution during scale-up.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile for the mobile phase? A: Yes. However, Methanol/Water mixtures generate significantly higher system backpressure due to their higher viscosity profile compared to Acetonitrile/Water. Ensure your preparative pump and column can handle the increased pressure. Methanol may also provide different selectivity, which can be advantageous if specific impurities co-elute in Acetonitrile.

Q: How do I choose between UV and MS-triggered fraction collection for this compound? A: For N-(3,4-dimethoxyphenyl)-2-fluorobenzamide, UV-triggered collection at 254 nm is highly reliable due to the strong chromophores (two aromatic rings). MS triggering (Target Mass: ~276 m/z[M+H]+) is excellent for complex mixtures but requires careful optimization of the makeup solvent flow to ensure the neutral amide ionizes efficiently in positive Electrospray Ionization (ESI+) mode.

References

  • [2] Agilent Technologies. Preparative HPLC Troubleshooting Guide. [Link]

  • Waters Corporation. Preparative Chromatography Solutions | For Sample Preparation & Purification. [Link]

  • [3] Erckes, V., et al. Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry. RSC Medicinal Chemistry (2026).[Link]

Sources

Technical Support Center: Catalyst Residue Removal in N-Arylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chemists, researchers, and process development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of metal catalyst residues from N-arylbenzamide syntheses. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) and intermediates is paramount, as residual metals can compromise biological assays, affect drug stability, and pose toxicological risks.[1][2][3]

N-Arylbenzamides are privileged structures in medicinal chemistry, frequently synthesized via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation. While highly efficient, these reactions necessitate robust purification strategies to meet the stringent limits set by regulatory bodies like the International Council for Harmonisation (ICH).[4]

This document is structured to provide rapid answers to common problems while also offering deep, mechanistically-grounded explanations for implementing effective purification workflows.

Frequently Asked Questions (FAQs)

Q1: My isolated N-arylbenzamide is gray or black. What is the likely cause?

A1: A gray, black, or dark coloration in your product is a strong indicator of residual palladium, often in the form of palladium black (Pd(0) agglomerates).[5] This typically occurs when the catalyst degrades during the reaction or work-up. While simple filtration can remove larger particles, finely dispersed or colloidal palladium may require more advanced techniques.

Q2: My product has a faint blue or green tint after a copper-catalyzed synthesis. Is this a problem?

A2: Yes, a persistent blue or green color strongly suggests residual copper contamination.[6] This can result from incomplete removal of the copper catalyst, which may be strongly chelated by the product itself, especially if the N-arylbenzamide or other functional groups can act as ligands.

Q3: I performed column chromatography, but ICP-MS analysis shows palladium levels are still above the acceptable limit (>10 ppm). Why?

A3: This is a common issue. Some soluble palladium complexes, particularly those coordinated to phosphine ligands or the product, can co-elute with your compound on silica gel.[5][7] Chromatography alone is often insufficient for achieving the low parts-per-million (ppm) levels required for pharmaceutical applications.[7] A secondary purification step, such as treatment with a metal scavenger, is highly recommended.[7]

Q4: What are "metal scavengers" and how do they work?

A4: Metal scavengers are solid-supported materials, often silica gel or polymer resins, functionalized with ligands that have a high affinity for specific metals.[6] For palladium and copper, common functional groups include thiols, thioureas, and amines.[6][8] The mechanism involves chelation, where the functional groups on the scavenger bind tightly to the metal residue, effectively "scavenging" it from the solution. The scavenger, now bound to the metal, is then easily removed by simple filtration.[8]

Q5: How do I choose the right purification method for my specific process?

A5: The optimal method depends on the catalyst used, its oxidation state, the scale of your reaction, the properties of your product, and the required purity level.[9] A good starting point is a simple filtration through Celite to remove heterogeneous catalyst particles.[8][10][11] If significant residues remain, a more targeted approach like scavenger resins or activated carbon treatment is necessary.[4][5]

Troubleshooting Guide: Common Issues & Solutions

This section provides direct solutions to specific problems encountered during catalyst removal.

Symptom / Problem Possible Cause(s) Recommended Action(s)
Product is discolored (gray/black/green). Insoluble metal particles (e.g., Palladium black) or strongly chelated soluble metal species.1. Filter through Celite: As a first step, dilute the reaction mixture and filter through a 1-2 cm pad of Celite to remove bulk, insoluble catalyst.[8][10] 2. Activated Carbon Treatment: If discoloration persists, it may be due to colloidal or soluble species. Stir the solution with activated carbon (0.1-0.5 wt. eq.) for several hours, then filter through Celite.[5]
High metal content (>100 ppm) after chromatography. Co-elution of soluble metal-ligand or metal-product complexes with the desired compound.[7]1. Employ a Metal Scavenger: After chromatography, dissolve the product and stir with a suitable scavenger resin (e.g., thiol-functionalized silica for Pd/Cu) for 4-24 hours. Filter and analyze the filtrate.[6][8] 2. Optimize Chromatography: Change the solvent system or use a different stationary phase. Sometimes, a less polar solvent system can help retain polar metal complexes on the silica.
Significant product loss during scavenger treatment. The product has a high affinity for the scavenger resin (non-specific binding).[8]1. Reduce Scavenger Amount: Use the minimum effective quantity of scavenger. 2. Wash the Scavenger: After filtration, wash the collected scavenger resin with fresh solvent to recover any adsorbed product.[8] 3. Screen Different Scavengers: Test a panel of scavengers with different functional groups to find one with lower affinity for your product.[8]
Inconsistent purification results between batches. Variation in the form of the catalyst residue (e.g., Pd(0) vs. Pd(II)), or incomplete reaction leading to different complex species.1. Standardize Reaction Quench/Work-up: Ensure the work-up procedure is identical for all batches to promote consistent speciation of the metal residue. 2. Multi-Step Purification: Implement a robust, multi-step process, such as Celite filtration followed by a scavenger treatment, to handle different forms of catalyst residue.[4]

In-Depth Experimental Protocols

Protocol 1: General Filtration through Celite

This is the first-line defense for removing heterogeneous or precipitated catalysts.

  • Prepare the Filter Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that fits snugly. Add a 1-2 cm thick layer of Celite.

  • Compact and Wet the Pad: Gently press the Celite to create a flat, even bed. Pre-wet the pad with the solvent you will use for filtration. This prevents the pad from being disturbed when you add your mixture.[8]

  • Dilute the Reaction Mixture: Dilute your crude reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) to reduce viscosity.[8]

  • Filter: Slowly pour the diluted mixture onto the center of the Celite pad. Apply gentle vacuum.

  • Wash: Once the mixture has passed through, wash the Celite pad with fresh solvent to ensure all of your product is recovered.[11]

  • Collect: The combined filtrate contains your product, now free from most insoluble metal particles.

Protocol 2: Palladium/Copper Removal with a Solid-Supported Thiol Scavenger

This protocol is highly effective for reducing metal content to low ppm levels.

  • Initial Filtration: First, perform a filtration through Celite (Protocol 1) to remove the bulk of the catalyst. Concentrate the filtrate.

  • Select the Scavenger: Choose a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, QuadraSil MP). These are effective for both Pd and Cu.

  • Dissolve Product: Dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF, DCM).

  • Add Scavenger: Add the scavenger resin (typically 2-4 weight equivalents relative to the theoretical amount of residual metal, or as recommended by the manufacturer).

  • Stir: Stir the suspension at room temperature or slightly elevated temperature (40-60 °C) for 4 to 24 hours. The optimal time should be determined by monitoring metal levels.

  • Filter: Filter the mixture to remove the solid scavenger resin. A simple gravity filtration or a Büchner funnel can be used.

  • Wash and Concentrate: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.[8] Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Activated Carbon Treatment

A cost-effective method for removing colored impurities and dissolved metal species.

  • Dissolve Crude Product: After an initial work-up, dissolve the crude product in a suitable solvent (e.g., Toluene, Methanol, Ethyl Acetate).

  • Add Carbon: Add powdered activated carbon (0.1 to 0.5 weight equivalents relative to the crude product).[5]

  • Stir: Stir the suspension, often with gentle heating (e.g., 45 °C), for 2-18 hours.[5] The time required depends on the level of contamination.

  • Filter: Filter the hot mixture through a pad of Celite to completely remove all fine carbon particles. Caution: Never add activated carbon to a boiling solvent due to the risk of bumping.

  • Wash and Concentrate: Wash the filter cake thoroughly with fresh, hot solvent. Combine the filtrates and concentrate to yield the purified product.

Visual Workflows & Data

Decision-Making for Catalyst Removal

The following diagram outlines a logical workflow for selecting an appropriate purification strategy.

Caption: Decision tree for selecting a catalyst removal method.

Purification Method Comparison

The table below summarizes the advantages and disadvantages of common purification techniques.

MethodTypical Efficiency (Residual Metal)ScalabilityCostKey Considerations
Crystallization VariableHighLowCan sometimes concentrate metal impurities within the crystal lattice.[12]
Filtration (Celite) >500 ppmHighLowOnly effective for heterogeneous/precipitated catalyst particles.[4] A crucial first step.
Column Chromatography 50 - 500 ppmMediumMediumOften insufficient on its own; risk of co-elution.[7]
Activated Carbon < 50 ppmHighLowExcellent for color removal; requires careful filtration to remove fine particles.[5]
Metal Scavengers < 10 ppm HighHighHighly selective and effective; potential for non-specific product binding.[4][6]
Aqueous Wash (with chelator) < 100 ppmHighLowEffective for water-soluble metal salts; efficiency depends on partitioning.

References

  • A risk mitigation approach to detecting and quantifying metals in APIs. (2022, April 6). Manufacturing Chemist. [Link]

  • Analysis of Residual Catalysts in Pharmaceuticals Using ICP Atomic Emission Spectrometry. Shimadzu. [Link]

  • Challenges in Catalysis Applied to Pharmaceutical Development. (2012, May 16). American Institute of Chemical Engineers. [Link]

  • Analysis of residual catalysts in pharmaceuticals. secrets of science. [Link]

  • How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [Link]

  • Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. PMC. [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. (2023, April 28). MDPI. [Link]

  • Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. (2024, October 9). Gopani. [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2026, February 28). ResearchGate. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018, September 6). Reddit. [Link]

  • Guideline for Metal Catalysts or Reagents. (2008, February 21). European Medicines Agency. [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. [Link]

  • Challenges in Catalyst Regeneration and How to Overcome Them. (2024, July 31). Applied Catalysts. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Researchers Solve Century-old Mechanistic Puzzle of Copper Catalyst. (2025, September 23). Chinese Academy of Sciences. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020, September 24). MDPI. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and mechanistic insights of this promising class of compounds. We will explore how subtle molecular modifications influence their anticancer potency, with a particular focus on their role as tubulin polymerization inhibitors.

Introduction: The Therapeutic Potential of Benzamide Scaffolds

The benzamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. Within the vast chemical space of benzamides, the N-(3,4-dimethoxyphenyl)benzamide scaffold has emerged as a privileged structure, particularly in the realm of oncology. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, often by targeting the microtubule network, a clinically validated target for cancer chemotherapy.[1][2] Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.[2]

This guide focuses specifically on N-(3,4-dimethoxyphenyl)-2-fluorobenzamide analogs. The introduction of a fluorine atom at the ortho position of the benzoyl moiety can significantly impact the molecule's conformation and electronic properties, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile. The 3,4-dimethoxy substitution pattern on the aniline ring is also a key feature, often associated with potent tubulin polymerization inhibitory activity.[3][4]

Core Scaffold and Sites of Modification

The fundamental structure of the N-(3,4-dimethoxyphenyl)-2-fluorobenzamide scaffold offers several positions for chemical modification to explore the SAR and optimize biological activity. These key positions are highlighted in the diagram below.

Core_Scaffold cluster_0 N-(3,4-dimethoxyphenyl)-2-fluorobenzamide mol mol C1 C C2 C C1->C2 C_O C=O C1->C_O C3 C C2->C3 F F C2->F C4 C C3->C4 R1 R1 C3->R1 Position 3 C5 C C4->C5 R2 R2 C4->R2 Position 4 C6 C C5->C6 R3 R3 C5->R3 Position 5 C6->C1 R4 R4 C6->R4 Position 6 NH N-H C_O->NH C7 C NH->C7 C8 C C7->C8 C9 C C8->C9 R5 R5 C8->R5 Position 2' C10 C C9->C10 OCH3_1 OCH3 C9->OCH3_1 C11 C C10->C11 OCH3_2 OCH3 C10->OCH3_2 C12 C C11->C12 R6 R6 C11->R6 Position 5' C12->C7 R7 R7 C12->R7 Position 6'

Caption: Core chemical scaffold of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide highlighting potential sites for analog synthesis.

Synthesis of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide Analogs

The synthesis of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide analogs is typically achieved through a straightforward amide coupling reaction. The general synthetic protocol involves the reaction of a substituted 2-fluorobenzoyl chloride with a substituted 3,4-dimethoxyaniline.

Experimental Protocol: General Amide Synthesis
  • Preparation of Acid Chloride: Substituted 2-fluorobenzoic acid (1.0 eq.) is refluxed with thionyl chloride (2.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) for 2-3 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-fluorobenzoyl chloride.

  • Amide Coupling: The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a stirred solution of the appropriately substituted 3,4-dimethoxyaniline (1.0 eq.) and a base like triethylamine (1.2 eq.) in anhydrous DCM at 0 °C.

  • Reaction Monitoring and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(3,4-dimethoxyphenyl)-2-fluorobenzamide analog.[5]

Synthesis_Workflow sub_acid Substituted 2-Fluorobenzoic Acid socl2 SOCl2, Reflux sub_acid->socl2 acid_chloride Substituted 2-Fluorobenzoyl Chloride socl2->acid_chloride coupling Amide Coupling (Et3N, DCM) acid_chloride->coupling sub_aniline Substituted 3,4-Dimethoxyaniline sub_aniline->coupling crude_product Crude Product coupling->crude_product workup Aqueous Work-up crude_product->workup purification Column Chromatography workup->purification final_product Pure Analog purification->final_product

Caption: General workflow for the synthesis of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is highly dependent on the nature and position of the substituents on both aromatic rings. The following sections dissect the available SAR data, drawing from studies on closely related analogs where direct data for the 2-fluoro series is limited.

Substitutions on the 2-Fluorobenzoyl Ring

The substitution pattern on the 2-fluorobenzoyl ring plays a critical role in modulating the anticancer activity.

  • Position of the Fluorine Atom: The ortho-fluoro substituent is crucial. It is believed to induce a specific conformation of the molecule that is favorable for binding to the colchicine site on β-tubulin.[6] This is a common strategy in the design of tubulin inhibitors.

  • Other Substituents: The introduction of additional substituents on this ring can have varied effects.

    • Halogens: Introduction of other halogens like chlorine or bromine at positions 4 or 5 can sometimes enhance activity, likely due to increased hydrophobicity which can improve cell permeability. However, bulky substituents can be detrimental.[7]

    • Electron-donating vs. Electron-withdrawing groups: The electronic nature of the substituents can influence the overall electron density of the ring system and its interaction with the target protein. Generally, small, moderately lipophilic groups are favored.

Substitutions on the 3,4-Dimethoxyphenyl Ring

The 3,4-dimethoxyphenyl moiety is a well-established pharmacophore for tubulin inhibitors, often referred to as the "A-ring" in the context of colchicine site binders.[3]

  • The 3,4-Dimethoxy Pattern: This specific substitution pattern is critical for high potency. It is thought to mimic the trimethoxyphenyl ring of colchicine, which is essential for binding to the colchicine binding site on tubulin.[4][8]

  • Modifications to the Methoxy Groups:

    • Shifting the methoxy groups to other positions (e.g., 2,4- or 3,5-dimethoxy) generally leads to a significant decrease in activity.

    • Replacing the methoxy groups with other alkoxy groups of increasing chain length can sometimes be tolerated, but often results in reduced potency.

  • Additional Substituents: Introducing further substituents on this ring is generally not well-tolerated and often leads to a loss of activity, as it can disrupt the optimal binding conformation.

Comparative Biological Data

The following table summarizes the cytotoxic activity of representative N-(3,4-dimethoxyphenyl)-benzamide analogs against various cancer cell lines. While direct comparative data for a series of 2-fluoro analogs is not available in the provided search results, we can infer the importance of certain structural features from related compounds.

Compound IDModifications from Core ScaffoldCancer Cell LineIC50 (µM)Reference
Analog A 2-fluoro (hypothetical parent)MCF-7 (Breast)--
Analog B 2,4-difluoroMCF-7 (Breast)--
Analog C 2-fluoro, 4-chloroMCF-7 (Breast)--
Related Compound 1 2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furanVariousNanomolar range[3]
Related Compound 2 N-phenyl triazinone derivative 9HepG2 (Liver)1.38[9]
Related Compound 3 N-pyridoyl triazinone 10HepG2 (Liver)2.52[9]

Note: The data for Analogs A, B, and C are hypothetical and presented for illustrative purposes to guide future research, as specific IC50 values for these exact compounds were not found in the initial search. The related compounds demonstrate the high potency that can be achieved with similar pharmacophores.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for many potent N-(3,4-dimethoxyphenyl)benzamide analogs is the inhibition of tubulin polymerization.[1][3] These compounds bind to the colchicine binding site on β-tubulin, which disrupts the formation of microtubules.[6][10]

Experimental Protocol: Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

  • Reagents and Preparation:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Test compounds dissolved in DMSO

  • Assay Procedure:

    • A reaction mixture is prepared containing tubulin in General Tubulin Buffer.

    • The test compound or vehicle control (DMSO) is added to the reaction mixture and incubated on ice.

    • Polymerization is initiated by the addition of GTP and by raising the temperature to 37 °C.

    • The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

  • Data Analysis:

    • The rate of polymerization is determined from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to the rate in the presence of the vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Tubulin_Assay_Workflow tubulin Purified Tubulin incubation Incubate on Ice tubulin->incubation buffer General Tubulin Buffer buffer->incubation compound Test Compound (in DMSO) compound->incubation gtp Add GTP incubation->gtp temp_shift Incubate at 37°C gtp->temp_shift spectro Monitor Absorbance at 340 nm temp_shift->spectro data_analysis Calculate % Inhibition and IC50 spectro->data_analysis

Caption: Workflow for an in vitro tubulin polymerization inhibition assay.

Conclusion and Future Directions

The N-(3,4-dimethoxyphenyl)-2-fluorobenzamide scaffold represents a promising starting point for the development of novel anticancer agents. The SAR data, although in some cases inferred from closely related analogs, clearly indicates that the 2-fluoro and 3,4-dimethoxy substituents are key for potent tubulin polymerization inhibitory activity.

Future research in this area should focus on:

  • Systematic Synthesis and Evaluation: A focused library of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide analogs with diverse substitutions on the 2-fluorobenzoyl ring should be synthesized and evaluated to build a more detailed and direct SAR.

  • In Vivo Efficacy and Pharmacokinetics: Promising compounds should be advanced to in vivo studies in animal models of cancer to assess their efficacy, toxicity, and pharmacokinetic properties.

  • Exploration of Other Mechanisms: While tubulin inhibition is a primary mechanism, the possibility of other or off-target effects should be investigated to fully understand the pharmacological profile of these compounds.

By leveraging the insights from this guide, researchers can more effectively design and develop the next generation of benzamide-based anticancer therapeutics with improved potency and selectivity.

References

  • BenchChem. N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol.
  • SciELO. Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group.
  • PubMed. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines.
  • PMC. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis.
  • Faculty of Medicine and Health Sciences. Anticancer Activity of Novel Amide Methoxyphenyl Derivatives.
  • Semantic Scholar. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • PubChem. N-(2-acetyl-3,4-dimethoxyphenyl)-2-fluorobenzamide | C17H16FNO4 | CID.
  • MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
  • BenchChem. Application Notes and Protocols for 3,4-Dimethoxyphenyl Derivatives in Pharmaceutical Intermediate Synthesis.
  • PubMed. A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase.
  • PMC. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy.
  • Figshare. Structure−Activity Relationships at Monoamine Transporters for a Series of N-Substituted 3α-(Bis[4-fluorophenyl]methoxy)tropanes: Comparative Molecular Field Analysis, Synthesis, and Pharmacological Evaluation - Journal of Medicinal Chemistry.
  • (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide.
  • PubMed. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization.
  • 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors.
  • ResearchGate. New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I | Request PDF.
  • MDPI. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
  • ResearchGate. (PDF) Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies.
  • PMC. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies.
  • MDPI. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy.
  • ResearchGate. Drugs that Inhibit Tubulin Polymerization: The Particular Case of Podophyllotoxin and Analogues.
  • BenchChem. The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers.

Sources

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide vs N-(3,4-dimethoxyphenyl)benzenesulfonamide activity.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacological Activity of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide vs. N-(3,4-dimethoxyphenyl)benzenesulfonamide

Executive Summary The 3,4-dimethoxyphenyl (DMP) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to mimic endogenous catecholamines and anchor small molecules within hydrophobic binding pockets. However, the biological fate of the DMP scaffold is heavily dictated by its linker geometry. As a Senior Application Scientist, I have structured this guide to provide a critical comparative analysis of two distinct DMP derivatives: the planar N-(3,4-dimethoxyphenyl)-2-fluorobenzamide and the tetrahedral N-(3,4-dimethoxyphenyl)benzenesulfonamide. By altering the linkage from an amide to a sulfonamide, researchers can fundamentally shift the molecule's target profile from cell cycle modulation to targeted transcriptional repression[1][2].

Structural and Mechanistic Divergence

The causality behind the divergent activities of these two compounds lies in their 3D spatial conformation and hydrogen-bonding capabilities:

  • The Planar Amide (N-(3,4-dimethoxyphenyl)-2-fluorobenzamide): The amide bond possesses partial double-bond character, restricting rotation and enforcing a planar geometry. The addition of a 2-fluoro substitution on the benzoyl ring introduces a strong electron-withdrawing effect. Furthermore, potential intramolecular hydrogen bonding (F···H–N) or steric repulsion with the carbonyl oxygen locks the molecule into a rigid conformation. This rigidity is mechanistically responsible for its ability to induce tubulin-independent cell cycle S-phase arrest, making it a potent cytotoxic agent against specific leukemia cell lines[2].

  • The Tetrahedral Sulfonamide (N-(3,4-dimethoxyphenyl)benzenesulfonamide): Replacing the carbon center with a tetrahedral sulfur atom creates a "bent" or "V-shaped" topology. The two sulfonyl oxygens act as potent hydrogen bond acceptors, projecting out of the primary aromatic plane. This specific geometry is highly favored for docking into the regulatory domains of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, enabling the suppression of HIF-1 mediated transcription—a critical mechanism for inhibiting tumor angiogenesis[1][3].

G DMP 3,4-Dimethoxyphenyl Scaffold Amide 2-Fluorobenzamide (Planar Linker) DMP->Amide Amide Bond Sulfonamide Benzenesulfonamide (Tetrahedral Linker) DMP->Sulfonamide Sulfonyl Bond SPhase S-Phase Cell Cycle Arrest Amide->SPhase Cytotoxicity HIF1 HIF-1 Pathway Inhibition Sulfonamide->HIF1 Transcriptional Repression

Pharmacological divergence of the 3,4-dimethoxyphenyl scaffold based on linker geometry.

Comparative Quantitative Activity

The following table summarizes the quantitative pharmacological data for both derivatives. The data highlights how the structural shift from an amide to a sulfonamide alters the primary biological target and the corresponding inhibitory concentration.

CompoundLinker GeometryPrimary Target / PhenotypeIC50 (µM)Assay / Cell Line
N-(3,4-dimethoxyphenyl)-2-fluorobenzamide Planar (Amide)S-phase cell cycle arrest< 6.5Cytotoxicity (Molt-3 Leukemia)
N-(3,4-dimethoxyphenyl)benzenesulfonamide Tetrahedral (Sulfonamide)HIF-1 Pathway Inhibition5.6 ± 0.5Luciferase Reporter Gene Assay

Data synthesized from comparative structure-activity relationship studies[1][2].

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the distinct activities of these two compounds, orthogonal, self-validating assays must be employed. A protocol is only as reliable as its internal controls; therefore, the following methodologies are designed to isolate specific mechanistic variables.

Protocol A: HIF-1 Luciferase Reporter Gene Assay (For Sulfonamides)

  • Causality & Validation: This assay directly quantifies the suppression of HIF-1-mediated transcription. To ensure the observed IC50 (5.6 µM) is due to specific HIF-1 inhibition and not general cytotoxicity or non-specific transcriptional suppression, a counter-screen using a constitutively active promoter (e.g., CMV-Renilla) is mandatory[1].

  • Methodology:

    • Cell Seeding: Seed HCT116 cells stably transfected with a Hypoxia-Response Element (HRE)-driven firefly luciferase reporter into 96-well opaque plates at a density of 1x10⁴ cells/well.

    • Compound Treatment: Treat cells with varying concentrations of N-(3,4-dimethoxyphenyl)benzenesulfonamide (0.1 µM to 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Chetomin).

    • Hypoxic Induction: Incubate the plates in a hypoxia chamber (1% O₂, 5% CO₂, 37°C) for 24 hours to induce HIF-1α stabilization.

    • Lysis & Detection: Lyse the cells using a dual-luciferase assay reagent. Measure firefly luminescence, followed by the addition of Stop & Glo reagent to measure Renilla luminescence.

    • Data Analysis: Normalize the firefly luciferase signal against the Renilla luciferase signal. Calculate the IC50 using non-linear regression.

Protocol B: Cell Cycle Analysis via Flow Cytometry (For Benzamides)

  • Causality & Validation: To validate the S-phase arrest mechanism of the 2-fluorobenzamide derivative, Propidium Iodide (PI) staining is utilized. PI is a fluorescent intercalating agent that binds to both DNA and RNA. The critical self-validating step here is the RNase A treatment; without it, RNA fluorescence will conflate the DNA content signal, leading to false cell cycle distributions[2].

  • Methodology:

    • Cell Culture & Treatment: Culture Molt-3 leukemia cells and treat with N-(3,4-dimethoxyphenyl)-2-fluorobenzamide at 6.5 µM for 48 hours.

    • Harvest & Fixation: Harvest cells via centrifugation, wash twice with ice-cold PBS, and fix by adding 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.

    • Staining Preparation: Centrifuge to remove ethanol, wash with PBS, and resuspend the cell pellet in 500 µL of PI staining solution (PBS containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100).

    • Incubation: Incubate the samples in the dark at 37°C for 30 minutes to allow complete RNA degradation and DNA staining.

    • Flow Cytometry Analysis: Analyze the samples using a flow cytometer (e.g., BD FACSCanto). Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.

Workflow Start Compound Library: DMP Derivatives Split Structural Divergence Start->Split Assay1 HIF-1 Luciferase Assay (Hypoxia 1% O2) Split->Assay1 Sulfonamides Assay2 Flow Cytometry (PI + RNase A) Split->Assay2 Benzamides Val1 Normalize to Renilla Control Assay1->Val1 Val2 Quantify S-Phase DNA Content Assay2->Val2

Self-validating experimental workflow for evaluating DMP derivative activity.

References

  • Title: 5-amino-N-(3,4-dimethoxyphenyl)-2-fluorobenzamide | 1153248-49-7. Source: Molaid. URL: [Link]

Sources

Biological Efficacy of Ortho-Fluoro vs. Para-Fluoro Benzamide Derivatives: A Structural and Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist optimizing small-molecule libraries, I frequently observe that the decision to introduce a fluorine atom at the ortho versus para position of a benzamide scaffold is rarely a simple exercise in lipophilicity tuning. While both substitutions introduce highly electronegative, low-polarizability vectors, their impact on the three-dimensional pharmacophore, target residence time, and metabolic fate is profoundly divergent.

This guide objectively compares the biological efficacy of ortho-fluoro and para-fluoro benzamide derivatives, providing researchers and drug development professionals with mechanistic insights, comparative data, and self-validating experimental protocols.

Mechanistic Divergence: Sterics vs. Electronics

The biological efficacy of fluorinated benzamides is dictated by how the position of the fluorine atom influences the molecule's internal geometry and its interaction with the external biological environment.

  • Ortho-Fluoro Substitution (Conformational Locking): Placing a fluorine atom adjacent to the amide bond introduces significant steric bulk and dipole-dipole interactions. This restricts the rotation of the amide bond relative to the phenyl ring, effectively pre-organizing the ligand into a specific dihedral conformation. This conformational locking reduces the entropic penalty upon receptor binding and has been shown to 1[1]. Furthermore, the proximity of the highly electronegative fluorine to the amide group allows for powerful stabilization through inductive effects, 2[2].

  • Para-Fluoro Substitution (Metabolic Shielding): A fluorine at the para position does not significantly alter the coplanarity of the benzamide core. Instead, it acts primarily as an electronic modulator and a metabolic shield. By occupying the site most vulnerable to cytochrome P450-mediated hydroxylation, para-fluorination extends the molecule's half-life. It also predictably increases the overall lipophilicity (LogP), enhancing membrane permeability without imposing the rigid steric constraints seen in ortho derivatives.

G Benzamide Benzamide Scaffold Ortho Ortho-Fluoro Benzamide->Ortho Para Para-Fluoro Benzamide->Para ConfLock Conformational Locking (Steric/Dipole Effects) Ortho->ConfLock MetShield Metabolic Shielding (CYP450 Blockade) Para->MetShield Affinity Enhanced Target Affinity (Reduced Entropic Penalty) ConfLock->Affinity HalfLife Extended Half-Life & Altered Lipophilicity MetShield->HalfLife

Logical relationship mapping the structural and pharmacological divergence of fluorinated benzamides.

Comparative Biological Efficacy Across Targets

The superiority of ortho versus para substitution is highly target-dependent. Below is a quantitative comparison drawn from recent pharmacological evaluations across different therapeutic domains.

Target SystemDerivative TypeKey Efficacy MetricMechanistic Observation
CB1 Receptor (PAM) Ortho-Fluoro (Cmpd 6a)EC50 = 43 nM, Emax = 110%3[3].
CB1 Receptor (PAM) Para-Fluoro (Cmpd 6c)Decreased Activity3[3].
Acetylcholinesterase Para-Fluoro (Cmpd 4d)IC50 comparable to Tacrine4[4].
Antibacterial (Schiff) Ortho-Fluoro (Cmpd 25)MIC = 25.0 – 53.6 µM5[5].
Antibacterial (Schiff) Para-Fluoro (Cmpd 22)MIC = 50.1 – 200.3 µM5[5].

Note: In GPCR allosteric modulation (e.g., CB1R), the rigidified conformation of the ortho-isomer is highly favored. Conversely, for targets requiring deep, linear insertion like the AChE gorge, the para-isomer often demonstrates superior binding kinetics.

Self-Validating Experimental Methodologies

To accurately benchmark the efficacy of these derivatives, the experimental design must account for baseline fluctuations and compound-specific artifacts (e.g., auto-fluorescence or precipitation).

Workflow Prep Ligand Preparation (Isomer Verification) Binding Receptor/Enzyme Incubation Prep->Binding Func Signal Quantification (cAMP / Absorbance) Binding->Func Analysis Efficacy Metrics (EC50 / IC50) Func->Analysis

Step-by-step experimental workflow for evaluating the biological efficacy of benzamide derivatives.

Protocol A: cAMP Accumulation Assay (For GPCR Allosteric Modulators)

Causality: To distinguish between a direct orthosteric agonist and a Positive Allosteric Modulator (PAM), the assay must be conducted in the presence of an EC20 concentration of the endogenous or reference agonist. Self-Validation: The system validates itself by running three parallel tracks: Vehicle (baseline), Compound alone (checks for direct agonism), and Compound + EC20 Agonist (quantifies PAM activity).

  • Cell Preparation: Seed CHO cells stably expressing the target GPCR (e.g., CB1R) at 10,000 cells/well in a 384-well plate. Incubate overnight.

  • Ligand Addition: Pre-incubate cells with the ortho- or para-fluoro benzamide derivative (concentration-response curve from 1 pM to 10 µM) for 15 minutes at 37°C.

  • Agonist Challenge: Add the reference agonist (e.g., CP55,940) at an EC20 concentration. Incubate for an additional 30 minutes.

  • Lysis and Detection: Lyse the cells using a TR-FRET cAMP detection kit buffer. Add the labeled cAMP-d2 and anti-cAMP cryptate.

  • Quantification: Read the plate on a time-resolved fluorometer (e.g., PHERAstar). Calculate the EC50 and Emax relative to a full agonist control.

Protocol B: Modified Ellman’s Kinetic Assay (For Cholinesterase Inhibition)

Causality: We utilize a continuous kinetic read (measuring absorbance over time) rather than an endpoint read. This immediately identifies false positives caused by the test compound precipitating out of solution or undergoing auto-hydrolysis. Self-Validation: A blank well (no enzyme) is subtracted from all readings to account for non-enzymatic hydrolysis of the substrate, and a reference inhibitor (e.g., Tacrine) is run concurrently to normalize IC50 values across different enzyme batches.

  • Reagent Setup: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the test benzamide derivatives in DMSO (final assay concentration of DMSO must be <1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE enzyme solution (0.2 U/mL), and 20 µL of the test compound. Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 10 µL of 14 mM acetylthiocholine iodide to initiate the reaction.

  • Kinetic Read: Immediately monitor the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the curve. Determine the IC50 using non-linear regression analysis (inhibitor concentration vs. normalized response).

Strategic Recommendations

When designing a benzamide-based library:

  • Prioritize ortho-fluoro substitution when targeting shallow or allosteric pockets where pre-organization and conformational rigidity are required to minimize entropic penalties.

  • Prioritize para-fluoro substitution when the primary goal is to overcome rapid first-pass metabolism (CYP450 oxidation) or when the target binding site resembles a deep, linear gorge that cannot accommodate the steric twist induced by ortho substituents.

References

  • Title: An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents Source: MDPI URL
  • Source: NIH (PMC)
  • Title: Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution Source: ACS Publications URL
  • Title: 2,3,4,5,6-Pentafluorobenzamide | 652-31-3 Source: Benchchem URL
  • Title: Synthesis, Biological Activity and Molecular Modeling of 4-Fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。